Ethyl 3-bromopyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBRIVSBFQMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568954 | |
| Record name | Ethyl 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434319-41-2 | |
| Record name | Ethyl 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-bromopyridine-2-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 3-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing carboxylate group and a reactive bromine atom on the pyridine scaffold, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to empower researchers in leveraging this valuable intermediate for accelerated drug discovery and development.
Molecular Structure and Physicochemical Properties
The strategic placement of the bromo and ethyl carboxylate substituents on the pyridine ring dictates the molecule's reactivity and physical characteristics. The ester group at the 2-position and the bromine at the 3-position create a unique electronic environment that is pivotal for its synthetic utility. While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogues and computational predictions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (Predicted/Inferred) | Ethyl 4-bromopyridine-2-carboxylate[1] | Ethyl 3-bromopyridine-4-carboxylate[2] | 3-Bromopyridine-2-carboxylic Acid[3] |
| CAS Number | Not assigned | 62150-47-4 | 13959-01-8 | 30683-23-9 |
| Molecular Formula | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₈H₈BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 230.06 g/mol | 230.06 g/mol | 230.06 g/mol | 202.01 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) | Not specified | Colorless to light yellow liquid | Solid |
| Boiling Point | ~250-270 °C (predicted) | Not specified | 263.4 ± 20.0 °C (predicted) | Not applicable |
| Melting Point | Not applicable | Not specified | Not applicable | 200-203 °C |
| Density | ~1.5 g/cm³ (predicted) | Not specified | 1.501 ± 0.06 g/cm³ (predicted) | Not applicable |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |
Synthesis and Manufacturing
The synthesis of this compound is not commonly detailed in standard literature, suggesting its status as a specialized intermediate. However, a robust synthetic route can be logically designed based on well-established transformations in pyridine chemistry, particularly the Sandmeyer reaction. The most plausible pathway commences with the commercially available 3-aminopyridine-2-carboxylic acid.
Proposed Synthetic Workflow
The synthesis involves a two-step process: (1) Diazotization of the amino group on 3-aminopyridine-2-carboxylic acid followed by a Sandmeyer-type bromination, and (2) Fischer esterification of the resulting carboxylic acid to yield the final ethyl ester.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromopyridine-2-carboxylic Acid
-
Diazotization: To a cooled (0-5 °C) suspension of 3-aminopyridine-2-carboxylic acid (1.0 eq) in 48% hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes. This procedure is analogous to methods used for preparing brominated pyridines from their amino precursors[4].
-
Bromination: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) until nitrogen evolution ceases. After cooling, the resulting solid is collected by filtration, washed with water, and dried to yield 3-bromopyridine-2-carboxylic acid[3].
Step 2: Synthesis of this compound
-
Esterification: The crude 3-bromopyridine-2-carboxylic acid (1.0 eq) is suspended in absolute ethanol (used in excess as both reagent and solvent). A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) is added.
-
Reaction: The mixture is heated to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution to neutralize the acid, then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
While a published spectrum for the title compound is elusive, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds[5][6].
-
¹H NMR:
-
Ethyl Group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).
-
Pyridine Ring Protons: Three aromatic protons will be present. The proton at C4 (between the Br and N atoms) will likely be the most downfield, appearing as a doublet of doublets. The protons at C5 and C6 will also appear as distinct multiplets in the aromatic region (~7.5-8.5 ppm).
-
-
¹³C NMR:
-
Ethyl Group: Two signals are expected around ~14 ppm (-CH₃) and ~62 ppm (-OCH₂-).
-
Carbonyl Carbon: A signal in the range of 164-168 ppm is expected for the ester carbonyl.
-
Pyridine Ring Carbons: Five distinct signals will appear in the aromatic region. The carbon bearing the bromine (C3) will be significantly shielded compared to the others, while the carbon attached to the ester (C2) will be deshielded. The electronegativity of the bromine atom influences the chemical shifts of adjacent carbons[7].
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretch for the ester at ~1720-1740 cm⁻¹.
-
C-O stretching vibrations around 1100-1300 cm⁻¹.
-
Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretch at lower frequencies, typically below 700 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) and the M+2 peak will appear in a characteristic ~1:1 ratio, which is indicative of the presence of a single bromine atom.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is centered on its utility in forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as an excellent handle for such transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal substrate for a variety of named reactions that are cornerstones of modern drug discovery:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups at the 3-position.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, leading to N-substituted 3-aminopyridine derivatives[8][9].
-
Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties.
-
Carbonylative Couplings: Introduction of a carbonyl group, for instance, through acetylation or carboxylation reactions[10][11].
The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The ester at the 2-position can sterically influence the approach to the palladium center and electronically modulate the reactivity of the pyridine ring. This substitution pattern is crucial for directing the synthesis towards desired products in multi-step synthetic campaigns.
Applications in Drug Discovery and Materials Science
Halogenated pyridine scaffolds are ubiquitous in pharmaceuticals due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall planarity of the ring system, which facilitates binding to biological targets. This compound is a precursor to a wide range of more complex molecules.
-
Insecticides: The core structure is related to intermediates used in the synthesis of modern insecticides like chlorantraniliprole and cyantraniliprole[12].
-
Oncology and CNS Agents: The 3-substituted pyridine motif is a common feature in drugs targeting kinases and central nervous system receptors. The ability to easily diversify the 3-position via cross-coupling makes this building block invaluable for generating libraries of potential drug candidates.
-
Organic Electronics: Pyridine-based ligands and materials are explored for their electronic properties in applications such as organic light-emitting diodes (OLEDs) and sensors.
Safety and Handling
Based on the safety data sheets (SDS) of closely related bromopyridines, this compound should be handled with care in a well-ventilated fume hood.
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. Ethyl 4-bromopyridine-2-carboxylate | C8H8BrNO2 | CID 44181850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]
- 3. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
Ethyl 3-bromopyridine-2-carboxylate CAS number 434319-41-2
An In-Depth Technical Guide to Ethyl 3-bromopyridine-2-carboxylate (CAS No. 434319-41-2)
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a bromine atom, an ester functional group, and a pyridine nitrogen atom provides three distinct points for chemical modification. This guide offers a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and key applications. We will delve into detailed protocols for its utilization in palladium-catalyzed cross-coupling reactions and provide insights into the causality behind experimental choices, ensuring a robust understanding for its application in complex molecule synthesis.
Compound Profile and Physicochemical Properties
This compound, also known as ethyl 3-bromopicolinate, is a substituted pyridine derivative. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 3-position makes it an ideal substrate for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 434319-41-2 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₂ | [2][3] |
| Molecular Weight | 230.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2][4] |
| Purity | Typically ≥96% | [3] |
Note: Experimental data on properties like boiling point and density are not widely published. Researchers should refer to supplier-specific safety data sheets for the most accurate information.
Synthesis and Manufacturing
The most direct and common laboratory-scale synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid precursor.
Recommended Synthesis: Fischer Esterification
This classic acid-catalyzed reaction involves treating 3-bromopyridine-2-carboxylic acid with an excess of ethanol. The large excess of the alcohol serves to drive the equilibrium towards the ester product, maximizing the yield.
dot
Caption: Synthetic overview of Fischer Esterification.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (can be used as the solvent, >10 eq).
-
Catalyst Introduction: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Synthesis of the Precursor: 3-Bromopyridine-2-carboxylic Acid (CAS 30683-23-9)
The availability of the starting carboxylic acid is crucial. While commercially available, understanding its synthesis provides deeper insight.[5][6] Though specific high-yield preparations are often proprietary, general routes involve the bromination of pyridine-2-carboxylic acid or multi-step sequences starting from more fundamental pyridine precursors.[7][8]
Core Reactivity and Synthetic Applications
The true utility of this compound lies in its capacity to undergo selective transformations at the C-Br bond. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent. This is widely used to introduce diverse aryl or heteroaryl substituents at the 3-position.
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvents (e.g., a mixture of 1,4-dioxane and water). Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous solvent system is often effective for these reactions.
-
Reaction: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Completion: Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Purification: Dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines.
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
-
Reaction Conditions: Seal the vessel and heat to the required temperature (typically 80-120 °C). Causality: Sterically hindered, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.
-
Work-up and Purification: After cooling, the reaction is quenched with water or saturated ammonium chloride solution. The product is extracted, and the combined organic phases are dried and concentrated. Purification is typically achieved by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting the bromide with a terminal alkyne. This reaction is unique in its use of a dual catalyst system.
Exemplary Protocol: Sonogashira Coupling
-
Setup: To a flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Dissolve the solids in a suitable solvent (e.g., THF or DMF) and add a base, which is typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), often used as the solvent or co-solvent. Finally, add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed. Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.
-
Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then subjected to standard aqueous work-up and chromatographic purification.
Spectroscopic Characterization (Predicted)
While specific spectra should be obtained for each batch, the following provides an expected profile for structure confirmation.
-
¹H NMR:
-
Pyridine Protons: Three signals in the aromatic region (approx. 7.5-8.8 ppm), exhibiting doublet of doublets splitting patterns.
-
Ethyl Group: A quartet around 4.4 ppm (–OCH₂–) and a triplet around 1.4 ppm (–CH₃).
-
-
¹³C NMR:
-
Carbonyl: A signal in the downfield region (~165 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (~120-155 ppm), including the carbon attached to bromine.
-
Ethyl Group: Two signals in the aliphatic region (~62 ppm for –OCH₂– and ~14 ppm for –CH₃).
-
-
Mass Spectrometry (MS):
-
A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes), resulting in two peaks of nearly equal intensity (M and M+2).
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the ester at ~1720 cm⁻¹.
-
C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
-
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
General Hazards: Assumed to be harmful if swallowed and to cause skin and severe eye irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound (CAS 434319-41-2) is a high-value synthetic intermediate whose utility is defined by its versatile reactivity. Its capacity to undergo selective, high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of the protocols and the chemical principles that govern its reactivity allows for the efficient and strategic construction of complex, functionalized pyridine-based molecules.
References
- 1. aaronchem.com [aaronchem.com]
- 2. 3-溴吡啶-2-甲酸乙酯 | 434319-41-2 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 434319-41-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 6. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 8. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 9. otssupply.com [otssupply.com]
The Strategic Utility of Ethyl 3-Bromopyridine-2-Carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Substituted Pyridines
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in the molecular architecture of numerous therapeutic agents. Its presence is not merely structural happenstance; the nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capabilities, modulation of pKa, and metabolic stability, that are often critical for a compound's pharmacokinetic and pharmacodynamic profile. Among the vast array of functionalized pyridines, Ethyl 3-bromopyridine-2-carboxylate emerges as a particularly strategic building block. This guide provides an in-depth technical overview of this reagent, from its fundamental properties to its application in the synthesis of complex pharmaceutical intermediates, grounded in the principles of synthetic efficiency and strategic molecular design.
Core Molecular Attributes of this compound
A precise understanding of a reagent's foundational properties is the bedrock of its effective application. The molecular characteristics of this compound dictate its reactivity, handling, and analytical profile.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [CymitQuimica] |
| Molecular Weight | 230.06 g/mol | [PubChem] |
| Appearance | Colorless to pale yellow liquid | [ChemBK] |
| Synonyms | Ethyl 3-bromopicolinate | [CymitQuimica] |
The arrangement of the bromo, ester, and nitrogen functionalities on the pyridine ring creates a unique electronic and steric environment. The electron-withdrawing nature of the carboxylate group and the pyridine nitrogen influences the reactivity of the C-Br bond, making it a prime substrate for a variety of cross-coupling reactions, a topic we will explore in depth.[1]
Synthesis and Purification: A Protocol Built on Self-Validation
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative synthesis, designed with checkpoints for validation.
Conceptual Workflow of Synthesis
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-aminopyridine
-
Causality: This initial step introduces the essential bromine atom at the 3-position. The amino group at the 2-position acts as a directing group and a precursor for the subsequent Sandmeyer reaction.
-
Procedure:
-
Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Validation: The crude product can be analyzed by TLC to confirm the consumption of the starting material and the formation of a new, less polar product.
Step 2: Synthesis of 3-Bromo-2-cyanopyridine via Sandmeyer Reaction
-
Causality: The Sandmeyer reaction is a reliable method for converting the amino group into a cyano group, which is a precursor to the carboxylic acid/ester. This transformation is crucial as direct oxidation of the methyl group in a picoline precursor can be challenging.
-
Procedure:
-
Suspend 3-bromo-2-aminopyridine in an aqueous solution of sulfuric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture, extract with an organic solvent like dichloromethane, dry, and concentrate.
-
-
Validation: The appearance of a characteristic nitrile stretch (~2230 cm⁻¹) in the IR spectrum of the crude product confirms the successful conversion.
Step 3: Hydrolysis and Esterification to this compound
-
Causality: Acid-catalyzed hydrolysis of the nitrile followed by in-situ esterification with ethanol provides the final product. Using a large excess of ethanol drives the equilibrium towards the ester.
-
Procedure:
-
Reflux the crude 3-bromo-2-cyanopyridine in absolute ethanol containing a catalytic amount of concentrated sulfuric acid for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Validation: ¹H NMR of the crude product should show the characteristic triplet and quartet signals of the ethyl group.
Purification Protocol
-
Causality: Purification is critical to remove unreacted starting materials and byproducts, which could interfere with subsequent high-precision reactions like palladium-catalyzed couplings.
-
Method: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for larger scales, vacuum distillation can be employed.
-
Validation: Purity should be assessed by GC-MS and ¹H NMR. The final product should be a clear liquid.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons. The chemical shifts will be influenced by the positions of the bromo and ester groups. |
| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift), and the two carbons of the ethyl group. |
| FT-IR (cm⁻¹) | A strong carbonyl stretch for the ester (~1720-1740 cm⁻¹), C-O stretches, aromatic C=C and C=N stretches, and the C-Br stretch at lower wavenumbers. |
| Mass Spec (MS) | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Reactivity and Strategic Applications in Drug Development
The true value of this compound lies in its versatility as a synthetic intermediate. The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis for the construction of complex molecular frameworks.[2]
Core Reactivity: The Palladium Cross-Coupling Manifold
Caption: Key cross-coupling reactions utilizing this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester. This is a powerful method for creating bi-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The ester group at the 2-position can then be hydrolyzed or further modified.
-
Buchwald-Hartwig Amination: The formation of C-N bonds is critical in drug synthesis. This reaction enables the coupling of various amines (primary, secondary, and even ammonia equivalents) at the 3-position of the pyridine ring.[3][4] This is a direct route to introduce pharmacologically important amine functionalities.
-
Sonogashira Coupling: This allows for the introduction of alkyne moieties, which are versatile handles for further functionalization, for example, in click chemistry or as part of a larger pharmacophore.
The strategic placement of the ester at the 2-position and the bromo group at the 3-position allows for sequential and regioselective functionalization of the pyridine ring, a highly desirable feature in the synthesis of complex drug candidates.
Safety and Handling
As with all brominated organic compounds, proper safety protocols must be strictly followed.
-
Hazards: this compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[5][6]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined molecular weight and structure, coupled with its versatile reactivity in robust, palladium-catalyzed reactions, make it an invaluable building block for constructing novel molecular entities. A thorough understanding of its synthesis, purification, characterization, and safe handling, as outlined in this guide, empowers researchers to leverage its full potential in the rational design and efficient synthesis of the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic data for Ethyl 3-bromopyridine-2-carboxylate
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-bromopyridine-2-carboxylate
Introduction
This compound is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its substituted pyridine core makes it a versatile precursor for creating more complex molecular architectures, often utilized in the development of novel pharmaceuticals and functional materials. The precise structural elucidation of this compound is paramount for its effective use in synthesis. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to ensure a thorough understanding for researchers.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignments, the chemical structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide for correlating spectroscopic signals with their corresponding nuclei.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals from the three aromatic protons on the pyridine ring and the two distinct sets of protons from the ethyl ester group.
Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.65 | dd | 1H | J = 4.8, 1.6 Hz | H-6 |
| ~8.05 | dd | 1H | J = 7.8, 1.6 Hz | H-4 |
| ~7.40 | dd | 1H | J = 7.8, 4.8 Hz | H-5 |
| ~4.45 | q | 2H | J = 7.1 Hz | H-10 (-OCH₂) |
| ~1.42 | t | 3H | J = 7.1 Hz | H-11 (-CH₃) |
Interpretation:
-
Pyridine Ring Protons (H-4, H-5, H-6):
-
The proton at the C-6 position (H-6 ) is the most deshielded (~8.65 ppm) due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) from coupling to H-5 (ortho-coupling, J ≈ 4.8 Hz) and H-4 (meta-coupling, J ≈ 1.6 Hz).
-
The proton at the C-4 position (H-4 ) resonates around 8.05 ppm. Its downfield shift is influenced by the adjacent bromine atom and the ring nitrogen. It appears as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-6 (meta-coupling, J ≈ 1.6 Hz).
-
The proton at the C-5 position (H-5 ) is the most upfield of the ring protons (~7.40 ppm). It appears as a doublet of doublets from coupling to both adjacent protons, H-4 (J ≈ 7.8 Hz) and H-6 (J ≈ 4.8 Hz).
-
-
Ethyl Ester Protons (H-10, H-11):
-
The methylene protons (H-10 ) of the ethyl group are deshielded by the adjacent ester oxygen, resulting in a signal at ~4.45 ppm. This signal is a quartet due to coupling with the three methyl protons (H-11).
-
The methyl protons (H-11 ) appear as a triplet at ~1.42 ppm, coupled to the two methylene protons (H-10).
-
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | C-7 (C=O) |
| ~151.0 | C-6 |
| ~148.5 | C-2 |
| ~142.0 | C-4 |
| ~127.5 | C-5 |
| ~120.0 | C-3 (C-Br) |
| ~62.5 | C-10 (-OCH₂) |
| ~14.2 | C-11 (-CH₃) |
Interpretation:
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon, appearing at ~164.5 ppm.
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):
-
The carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded, appearing at ~148.5 and ~151.0 ppm, respectively.
-
The carbon bearing the bromine atom (C-3 ) is found further upfield around ~120.0 ppm. While bromine is electronegative, the "heavy atom effect" can lead to shielding.
-
The remaining ring carbons, C-4 and C-5, appear at ~142.0 and ~127.5 ppm, consistent with their positions in the substituted aromatic ring.
-
-
Ethyl Group Carbons (C-10, C-11): The aliphatic carbons of the ethyl group are the most shielded. The methylene carbon (C-10 ) attached to the oxygen appears at ~62.5 ppm, while the terminal methyl carbon (C-11 ) is found at ~14.2 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Caption: Key IR absorptions for this compound.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (Ester carbonyl) |
| ~1580, ~1450 | Medium | C=C and C=N ring stretching |
| ~1250, ~1100 | Strong | C-O stretch (Ester) |
| ~700-650 | Medium | C-Br stretch |
Interpretation:
The IR spectrum provides clear evidence for the key functional groups. The most prominent absorption is the strong C=O stretch of the ester group at approximately 1730 cm⁻¹. Strong bands corresponding to the C-O stretches of the ester are also visible around 1250 cm⁻¹ and 1100 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1450-1580 cm⁻¹ region. Finally, the C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights.
Interpretation:
The molecular formula of this compound is C₈H₈BrNO₂. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
-
Molecular Ion (M⁺): The spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 229 (for the ⁷⁹Br isotope) and m/z 231 (for the ⁸¹Br isotope). This [M]⁺/[M+2]⁺ pattern is a definitive signature for the presence of a single bromine atom.
-
Key Fragmentation: The primary fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da.
-
[M - 45]⁺: This fragmentation results in the formation of the 3-bromopicolinoyl cation, with characteristic isotopic peaks at m/z 184 and m/z 186 .
-
Caption: Primary fragmentation pathway in Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.[1][2] Optimization may be required based on the specific instrumentation used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition: Tune and shim the spectrometer for the sample. Acquire the spectrum using a standard 30-degree pulse sequence. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply a small amount of the neat sample directly onto the crystal.
-
Analysis: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background subtraction on the resulting spectrum.
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the ion source via direct infusion or through a coupled gas/liquid chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The ionization energy for EI is typically set to 70 eV.
References
¹H NMR and ¹³C NMR of Ethyl 3-bromopyridine-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Ethyl 3-bromopyridine-2-carboxylate
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its substituted pyridine scaffold is a common motif in pharmacologically active compounds, making its unambiguous structural characterization a critical step in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such molecules in solution.[1]
This technical guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple data report, offering a detailed interpretation grounded in fundamental principles and providing practical, field-proven protocols for data acquisition and validation.
Part 1: Fundamental Principles of NMR Spectroscopy for Pyridine Derivatives
The interpretation of the NMR spectra of this compound is governed by the inherent electronic properties of the pyridine ring, which are further modulated by the attached substituents.
Electronic Effects on Chemical Shifts:
-
The Pyridine Nitrogen: The nitrogen atom is highly electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene. This effect is most pronounced at the α-positions (C2 and C6), which typically resonate at the furthest downfield chemical shifts.[1]
-
Electron-Withdrawing Groups (EWGs): The ethyl carboxylate (-COOEt) group at the C2 position and the bromine atom (-Br) at the C3 position are both electron-withdrawing.
-
The ester group at C2 significantly deshields the adjacent C2 carbon and the proton at C6.
-
The bromine atom at C3 primarily influences the electronic environment of its neighboring carbons (C2, C4) and protons (H4, H5), causing a downfield shift. The magnitude of this shift is influenced by a combination of its inductive and resonance effects.[2]
-
-
Combined Influence: The interplay of these substituents creates a distinct electronic landscape across the pyridine ring, resulting in a predictable and interpretable pattern of chemical shifts in both ¹H and ¹³C NMR spectra.
Spin-Spin (J) Coupling:
In the ¹H NMR spectrum, the coupling between adjacent protons provides crucial connectivity information. For pyridine systems, the magnitude of the coupling constant (J) is characteristic of the relationship between the protons:
-
³J_ortho_ (three-bond coupling): Typically in the range of 4-6 Hz.[1]
-
⁴J_meta_ (four-bond coupling): Smaller, around 1-3 Hz.[1]
-
⁵J_para_ (five-bond coupling): Often close to 0 Hz and not always resolved.[1]
These coupling patterns are instrumental in assigning the signals for H4, H5, and H6.
Part 2: Analysis of the Predicted ¹H NMR Spectrum
Based on the principles outlined above and data from analogous structures, a detailed ¹H NMR spectrum for this compound can be predicted.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Signal Assignments:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | 8.6 - 8.8 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4-5 Hz; ⁴J(H6-H4) ≈ 1-2 Hz | 1H | Most deshielded aromatic proton due to its ortho position relative to the electron-withdrawing nitrogen atom.[1] |
| H4 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7-8 Hz; ⁴J(H6-H4) ≈ 1-2 Hz | 1H | Deshielded by the adjacent bromine and the nitrogen atom (para position). |
| H5 | 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-8 Hz; ³J(H5-H6) ≈ 4-5 Hz | 1H | The most shielded of the ring protons, influenced by ortho and meta couplings. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ³J ≈ 7.1 Hz | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ³J ≈ 7.1 Hz | 3H | Methyl protons of the ethyl ester, coupled to the methylene protons. |
Part 3: Analysis of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
Predicted ¹³C NMR Signal Assignments:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 164 - 166 | Carbonyl carbon of the ester group, typically found in this downfield region. |
| C2 | 148 - 150 | Attached to nitrogen and the ester group, significantly deshielded. |
| C6 | 150 - 152 | Alpha to the nitrogen, strongly deshielded.[1] |
| C4 | 140 - 142 | Deshielded due to its position relative to the nitrogen and bromine. |
| C5 | 128 - 130 | Expected to be the most shielded of the aromatic carbons not directly bonded to a heteroatom. |
| C3 | 120 - 122 | Carbon bearing the bromine atom; the chemical shift is influenced by the heavy atom effect. |
| -OCH₂CH₃ | 62 - 64 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester, a typical upfield aliphatic signal.[3] |
Part 4: Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed to ensure accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.[2]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (for CDCl₃, the lock frequency corresponds to ~7.26 ppm). A stable lock ensures field stability during the experiment.
-
Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp signals and good resolution. The quality of the shim is validated by observing the narrow linewidth of the TMS or solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]
-
Spectral Width: Ensure the spectral width covers the expected range for all carbons (e.g., 0-200 ppm).
-
-
Caption: Experimental workflow for NMR data acquisition and processing.
Part 5: Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides substantial information, complex or highly substituted molecules benefit from 2D NMR experiments for definitive structural confirmation. These techniques validate the assignments predicted from first principles.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those two protons are J-coupled. For this molecule, COSY would show correlations between H4-H5, H5-H6, and the -OCH₂- and -CH₃ protons of the ethyl group, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[2] It is the most reliable way to assign the protonated carbons (C4, C5, C6, -OCH₂-, and -CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[2] It is essential for assigning quaternary (non-protonated) carbons like C2, C3, and the carbonyl carbon, by observing their long-range correlations to known protons. For example, H4 would show an HMBC correlation to C2 and C3.
Caption: Logical workflow for structure elucidation using 1D and 2D NMR.
Conclusion
The ¹H and ¹³C NMR spectra of this compound present a distinct and interpretable set of signals that are highly characteristic of its structure. The chemical shifts are dictated by the strong electron-withdrawing nature of the pyridine nitrogen and the ester and bromo substituents. A systematic analysis of chemical shifts, integration, and coupling patterns in the ¹H spectrum, complemented by the carbon signals in the ¹³C spectrum, allows for a confident preliminary assignment. For absolute structural verification, a suite of 2D NMR experiments provides an orthogonal and self-validating layer of data, confirming atomic connectivity and finalizing the assignment. The protocols and analyses presented herein constitute a robust framework for the characterization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-bromopyridine-2-carboxylate
This technical guide provides a detailed exploration of the mass spectrometric behavior of Ethyl 3-bromopyridine-2-carboxylate, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of organic molecules. By delving into the fundamental principles of fragmentation and applying them to this specific molecule, this guide aims to provide a predictive framework for interpreting its mass spectra under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Introduction
This compound is a substituted pyridine derivative incorporating both a bromine atom and an ethyl ester functionality. The presence of these distinct chemical features imparts a rich and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural verification of this and related compounds in complex matrices.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is first ionized and the resulting molecular ion and its fragment ions are then separated and detected. The fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure.
This guide will dissect the probable fragmentation mechanisms of this compound, considering the influence of the pyridine ring, the bromine substituent, and the ethyl carboxylate group.
Predicted Mass Spectrometric Behavior
The ionization method profoundly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, while Electrospray Ionization (ESI) is a softer method that usually results in a prominent molecular ion with less fragmentation.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, the high energy imparted to the molecule is expected to cause significant fragmentation. The molecular ion peak, M+, should be observable, and its isotopic pattern will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).[1][2]
Key Predicted Fragmentation Pathways under EI:
-
Loss of the Ethoxy Radical (•OCH2CH3): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in the formation of a 3-bromopicolinoyl cation.
-
Loss of Ethylene (C2H4) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this case, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This would produce a 3-bromopicolinic acid radical cation.
-
Loss of the Ethyl Group (•CH2CH3): Cleavage of the O-C bond of the ester can lead to the loss of an ethyl radical, forming a 3-bromopicolinate cation.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy group, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.
-
Loss of the Bromine Atom (•Br): The C-Br bond can undergo cleavage, resulting in the loss of a bromine radical. This would lead to the formation of an ethyl pyridine-2-carboxylate cation.
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are often complex. A common fragmentation of pyridines involves the loss of HCN.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Structure | Description of Loss |
| 230 | 232 | [C8H8BrNO2]+• | Molecular Ion |
| 185 | 187 | [C6H3BrNO]+ | Loss of •OCH2CH3 |
| 202 | 204 | [C6H4BrNO2]+• | Loss of C2H4 (McLafferty) |
| 201 | 203 | [C6H3BrNO2]+ | Loss of •CH2CH3 |
| 157 | 159 | [C5H3BrN]+• | Loss of •OCH2CH3 and CO |
| 151 | - | [C8H8NO2]+ | Loss of •Br |
Diagram 1: Proposed EI Fragmentation Pathways
Caption: Proposed Electron Ionization fragmentation pathways for this compound.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically generates protonated molecules, [M+H]+, in positive ion mode.[3] Fragmentation is generally induced by collision-induced dissociation (CID) in the mass spectrometer (MS/MS).
Key Predicted Fragmentation Pathways under ESI-MS/MS:
The fragmentation of the [M+H]+ ion will likely involve the loss of neutral molecules.
-
Loss of Ethylene (C2H4): Similar to the McLafferty rearrangement in EI, the protonated molecule can lose ethylene, resulting in the formation of the protonated 3-bromopicolinic acid.
-
Loss of Ethanol (C2H5OH): A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethanol molecule. This would lead to the formation of the 3-bromopicolinoyl cation.
-
Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting acylium ion can further lose a molecule of carbon monoxide.
Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS
| Precursor Ion m/z (for 79Br/81Br) | Fragment Ion m/z (for 79Br/81Br) | Proposed Fragment Structure | Description of Loss |
| 231/233 | 203/205 | [C6H5BrNO2]+ | Loss of C2H4 |
| 231/233 | 185/187 | [C6H3BrNO]+ | Loss of C2H5OH |
| 185/187 | 157/159 | [C5H3BrN]+• | Loss of CO |
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathways
References
The Multifaceted Biological Activities of Substituted Pyridine Carboxylates: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield compounds of significant therapeutic interest. When functionalized with carboxylate groups and other substituents, this heterocycle gives rise to a diverse class of molecules known as substituted pyridine carboxylates. These compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of substituted pyridine carboxylates, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these compelling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted pyridine carboxylates in their research endeavors.
Introduction: The Enduring Significance of the Pyridine Carboxylate Scaffold
The pyridine nucleus is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The incorporation of one or more carboxylate groups onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its acidity, polarity, and metal-chelating ability. These modifications, in turn, modulate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological effects.[2]
The three isomers of pyridine carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—and their derivatives have historically been the source of numerous drugs for treating a wide range of conditions, including tuberculosis, cancer, diabetes, and inflammatory diseases.[2][3] This guide will explore the key therapeutic areas where substituted pyridine carboxylates have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted pyridine carboxylates have emerged as a versatile class of compounds with potent anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Mechanism of Action: Enzyme Inhibition and Beyond
A primary mechanism through which pyridine carboxylates exert their anticancer effects is through the inhibition of key enzymes involved in cancer progression. For instance, derivatives of pyridine-2,4-dicarboxylic acid have been identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a 2-oxoglutarate (2OG)-dependent oxygenase that is overexpressed on the surface of invasive cancer cells.[4]
Metal complexes of pyridine dicarboxylic acids have also demonstrated significant anticancer potential. The coordination of metal ions like copper, zinc, cobalt, and nickel can enhance the biological activity of the parent pyridine carboxylate ligand.[5][6] These complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and the induction of apoptosis.[7][8]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of substituted pyridine carboxylates is highly dependent on the nature and position of the substituents on the pyridine ring.
-
Substitution Pattern: The relative positions of the carboxylate groups and other substituents significantly influence activity. For example, in a series of metal complexes with 2,3-pyridinedicarboxylic acid, the zinc complex exhibited the highest activity against the SMMC-7721 human tumor cell line.[6]
-
Nature of Substituents: The presence of specific functional groups can enhance anticancer potency. Studies have shown that the presence of -OCH3, -OH, -C=O, and -NH2 groups can increase the antiproliferative activity of pyridine derivatives.[9]
-
Metal Coordination: The choice of the central metal ion in pyridine dicarboxylate complexes plays a crucial role in their anticancer efficacy. For instance, in one study, zinc complexes were generally more active than their copper, cobalt, or nickel counterparts.[5]
Quantitative Data: Anticancer Potency of Representative Compounds
The following table summarizes the in vitro anticancer activity of selected substituted pyridine carboxylate derivatives against various cancer cell lines.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| [ZnC14H10N2O10] (Complex Ⅵ) | SMMC-7721 (Human hepatocellular carcinoma) | 21.80 | [6] |
| Thallium(III) complex C1 | A375 (Human melanoma) | >50 | [8] |
| Thallium(III) complex C3 | A375 (Human melanoma) | 7.23 | [8] |
| Thallium(III) complex C3 | HT29 (Human colon adenocarcinoma) | 193.18 | [8] |
| MMV687254 (Pyridine carboxamide) | Mycobacterium tuberculosis H37Rv | 1.56–3.125 | [10] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9][11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyridine carboxylate derivative against a cancer cell line.
Materials:
-
Substituted pyridine carboxylate derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells, ensuring the final solvent concentration does not exceed a non-toxic level (e.g., 0.1% DMSO).[11] Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 96 hours) at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: After incubation, carefully remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, or until a purple precipitate is visible.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted pyridine carboxylates have demonstrated promising antimicrobial activity against a broad spectrum of pathogens, offering a potential avenue for the development of new anti-infective agents.
Mechanism of Action: Diverse Strategies to Inhibit Microbial Growth
The antimicrobial mechanisms of pyridine carboxylates are varied and can include:
-
Metal Chelation: Pyridine-2,6-dithiocarboxylic acid, for example, acts as a metal chelator, sequestering essential metal ions that are crucial for the function of bacterial enzymes.[14]
-
Enzyme Inhibition: Derivatives of pyridine-2,6-dicarboxylate can inhibit metallo-β-lactamases (MBLs), enzymes responsible for bacterial resistance to β-lactam antibiotics. By inhibiting MBLs, these compounds can restore the efficacy of existing antibiotics.[15][16]
-
Disruption of Cellular Processes: The pyridine ring and associated functional groups can interact with various cellular components, leading to the disruption of essential bacterial processes and ultimately, cell death.[17]
Structure-Activity Relationship (SAR) Insights
Key structural features influencing the antimicrobial activity of pyridine carboxylates include:
-
The Pyridine and Amide Moieties: Both the pyridine ring and amide linkages are often essential for antimicrobial activity.[17]
-
Substituent Effects: The nature of the substituents on the pyridine ring can significantly impact the antimicrobial spectrum and potency. For instance, in a series of pyridine carboxamides, specific substitutions led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[18]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate bacterial cell membranes.
Quantitative Data: Antimicrobial Potency of Representative Compounds
The following table presents the minimum inhibitory concentration (MIC) values for selected substituted pyridine carboxylate derivatives against various microbial strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N2,N6-bis(1-(2-(thiophen-2- ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 6.25 | [15] |
| N2,N6-bis(1-(2-(thiophen-2- ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 12.5 | [15] |
| N2,N6-bis(1-(2-(thiophen-2- ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 12.5 | [15] |
| Pyridine compounds 36 and 37 | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans | 31.25 to 62.5 | [19] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][20]
Objective: To determine the MIC of a substituted pyridine carboxylate derivative against a specific bacterial strain.
Materials:
-
Substituted pyridine carboxylate derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyridine carboxylates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] Nicotinic acid (pyridine-3-carboxylic acid) derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[2] The selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 plays a role in maintaining gastrointestinal homeostasis.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyridine carboxylates is influenced by:
-
Isomeric Form: The position of the carboxylate group on the pyridine ring can affect COX inhibitory activity.
-
Substituents: The presence of specific substituents can enhance potency and selectivity for COX-2. For example, certain imidazo[1,2-a]pyridine carboxylic acid derivatives have shown potent anti-inflammatory effects.[21]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes in vitro.[2][17][22][23]
Objective: To determine the IC50 values of a substituted pyridine carboxylate derivative for COX-1 and COX-2.
Materials:
-
Substituted pyridine carboxylate derivative
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the test compound in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, test compound (or vehicle control), and assay buffer. Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the compound concentration.
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Substituted pyridine carboxylates have shown promise as neuroprotective agents, with the potential to mitigate neuronal damage.
Mechanism of Action: Combating Neurotoxicity
Picolinic acid (pyridine-2-carboxylic acid) has been shown to protect against quinolinic acid-induced neurotoxicity.[12] Quinolinic acid, a metabolite of the kynurenine pathway, is an excitotoxin that can lead to neuronal damage.[10] The neuroprotective effects of pyridine carboxylates may involve modulation of glutamate receptor activity and reduction of oxidative stress.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[1][4][24][25]
Objective: To evaluate the neuroprotective effect of a substituted pyridine carboxylate derivative against neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Substituted pyridine carboxylate derivative
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or quinolinic acid)
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., MTT)
-
96-well plates
Procedure:
-
Cell Culture: Culture and maintain the neuronal cell line according to standard protocols.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.[4]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[4]
-
Neurotoxin Induction: Induce neurotoxicity by adding a specific concentration of the neurotoxin to the wells.[4] Include appropriate controls (vehicle only, neurotoxin only).
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).[4]
-
Assessment of Cell Viability: Determine cell viability using an appropriate assay, such as the MTT assay, as described in the anticancer section.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound at different concentrations and determine the EC50 (half-maximal effective concentration).
Synthesis of Substituted Pyridine Carboxylates
The synthesis of substituted pyridine carboxylates can be achieved through various synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
-
One-Pot Reactions: Novel one-pot methods have been developed for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from readily available starting materials like pyruvates and aldehydes under mild conditions.[26]
-
Modification of Pre-existing Pyridine Rings: Functionalization of commercially available pyridine carboxylic acids or their derivatives is a common strategy. For example, isonicotinic acid hydrazide can be used as a starting material for the synthesis of various hydrazone derivatives.[27]
-
Metal-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring.
Exemplary Synthesis Protocol: Synthesis of Isonicotinic Hydrazide-Based Hydrazones
This protocol describes a two-step synthesis of isonicotinic hydrazide-based hydrazones, which have shown antibacterial and cytotoxic potential.[27]
Step 1: Alkylation of Hydroxybenzaldehydes
-
To a solution of 4-hydroxy-3-methoxy-benzaldehyde (vanillin) or 4-hydroxybenzaldehyde (5 mmol) in acetone, add the appropriate bromoalkyl derivative (5 mmol) and potassium carbonate (K2CO3, 5 mmol).
-
Reflux the reaction mixture.
-
After completion of the reaction (monitored by TLC), evaporate the solvent.
-
Extract the solid residue with a biphasic system of water and dichloromethane.
-
Combine the organic phases and evaporate the solvent to obtain the alkoxy benzaldehyde derivative.
Step 2: Hydrazone Formation
-
React the alkoxy benzaldehyde derivative (2 mmol) with isoniazid (isonicotinic hydrazide, 2 mmol) in ethanol.
-
Add a few drops of acetic acid as a catalyst.
-
Reflux the reaction mixture for 2.5 to 3 hours, monitoring the progress by TLC.
-
After completion, filter the precipitate, wash with cold distilled water, and dry to obtain the desired hydrazone derivative.
Conclusion and Future Directions
Substituted pyridine carboxylates represent a rich and versatile class of compounds with a wide array of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their immense therapeutic potential. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on the development of more selective and potent derivatives, the elucidation of novel biological targets, and the application of advanced drug delivery strategies to enhance their therapeutic utility. The in-depth technical guidance provided herein aims to empower researchers to effectively harness the potential of substituted pyridine carboxylates in their quest for new and improved medicines.
Visualizations
Diagram 1: General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of substituted pyridine carboxylates.
Diagram 2: Mechanism of Action - Enzyme Inhibition
Caption: A simplified diagram illustrating the mechanism of enzyme inhibition by substituted pyridine carboxylates.
References
- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Combination of molecular modeling and quantitative structure-activity relationship analysis in the study of antimycobacterial activity of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcmimagescasereports.org [jcmimagescasereports.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 15. bloomtechz.com [bloomtechz.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 27. mdpi.com [mdpi.com]
Ethyl 3-bromopyridine-2-carboxylate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-bromopyridine-2-carboxylate
Introduction: this compound is a substituted pyridine derivative widely utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility in creating novel compounds with potential therapeutic value underscores the importance of a comprehensive understanding of its chemical properties and associated hazards. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this reagent. Adherence to these protocols is not merely a procedural formality but a foundational pillar of laboratory safety, ensuring the protection of personnel and the integrity of research outcomes.
Section 1: Hazard Identification and Physicochemical Properties
From a risk assessment perspective, this compound and its structural analogs, such as 3-bromopyridine, are classified as hazardous materials. The primary risks include flammability, acute toxicity upon ingestion or skin contact, and severe irritation to the skin, eyes, and respiratory system.[1][2] The ester functional group may not significantly alter the inherent hazards of the bromopyridine core. Therefore, it is prudent to handle this compound with the high degree of caution afforded to its parent heterocycle.
The toxicological properties of this compound itself have not been fully investigated.[1] However, data from closely related bromopyridines indicate that overexposure can lead to symptoms such as headache, dizziness, nausea, and vomiting.[1][3]
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₈BrNO₂ | [4] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH301/H302: Toxic/Harmful if swallowedH310/H315: Fatal/Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] (Based on analogous compounds) |
| Signal Word | Danger / Warning | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides, Bases | [1][2][3][6] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen halides (HBr) | [1][3][6] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe chemical handling lies in the "Hierarchy of Controls," which prioritizes the elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[1][6] This is non-negotiable. The compound's potential for respiratory irritation and the flammability of its vapors necessitate that all manipulations (weighing, transferring, and use in reactions) occur within this controlled environment to prevent vapor accumulation and inhalation exposure.[1][2] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[1][3]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection:
-
Gloves: Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[1][7] Given that dermal contact can be harmful or even fatal, proper glove removal technique (without touching the outer surface) is critical to avoid skin contamination.[7]
-
Protective Clothing: A flame-resistant lab coat or a complete chemical-resistant suit should be worn to protect the body from potential splashes.[7] Contaminated clothing must be removed immediately, and the skin washed thoroughly.
-
-
Respiratory Protection: If engineering controls fail or during certain high-risk procedures where exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is required.[1][3]
Section 3: Standard Operating Procedures for Handling and Storage
A self-validating protocol relies on clear, logical steps that inherently minimize risk. The causality is clear: because the compound is flammable and toxic, specific actions must be taken to mitigate these risks.
Detailed Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources (open flames, hot plates, spark-producing equipment).[1][2]
-
Personal Protective Equipment: Don all required PPE as detailed in Section 2.
-
Chemical Transfer: Use only non-sparking tools for transfers.[1][2] Ground and bond the receiving and dispensing containers to prevent static discharge, a potential ignition source.[1][2]
-
Manipulation: Handle the product within a closed system or under the local exhaust ventilation of a fume hood.[1] Avoid breathing any mists or vapors that may be generated.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2] Do not eat, drink, or smoke in the laboratory area.[2]
Storage Requirements:
-
Location: Store in a dry, cool, and well-ventilated area designated for flammable liquids.[1] The storage area should be secured and accessible only to authorized personnel.[1]
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[1][2] Some sources recommend storage under an inert nitrogen atmosphere.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids to prevent violent reactions.[1][2]
-
Temperature: Keep cool and away from sources of heat, sparks, open flames, and direct sunlight.[1][2]
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
Emergency Response Workflow for Spills
Caption: Workflow for managing a chemical spill.
Spill Response (Step-by-Step):
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]
-
Ventilate & Control Ignition: Ensure adequate ventilation and remove all sources of ignition.[1]
-
Containment: Wearing full PPE, contain the spill by diking with an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[1] Do not allow the chemical to enter drains or waterways.[1]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][7]
-
Decontamination: Clean the affected area thoroughly.
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1] A water spray can be used to cool closed containers and knock down vapors, but care must be taken as it may not be effective at extinguishing the fire.[1]
-
Specific Hazards: The compound is flammable, and its vapors can form explosive mixtures with air.[1][3] Containers may explode when heated.[1][3] Hazardous combustion products include toxic gases like nitrogen oxides, carbon monoxide, and hydrogen bromide.[1]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
Section 5: Disposal Considerations
Waste generated from this compound must be treated as hazardous waste.
Disposal Protocol:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]
-
Collection: Collect waste material and contaminated absorbents in a dedicated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed chemical destruction facility or approved waste disposal plant.[1][8] Do not dispose of the material down the drain or into the environment.[1][8]
Conclusion
This compound is an indispensable tool in modern chemical synthesis. Its potential hazards, while significant, can be effectively managed through a disciplined and knowledgeable approach to safety. By integrating robust engineering controls, consistent use of appropriate PPE, and adherence to the detailed handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively, fostering a culture of safety and scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 4-bromopyridine-2-carboxylate | C8H8BrNO2 | CID 44181850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Storage and Stability of Ethyl 3-bromopyridine-2-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Ethyl 3-bromopyridine-2-carboxylate. As a key building block in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its chemical behavior over time and under various environmental conditions is paramount to ensuring the integrity of research and the quality of manufactured products. This document synthesizes established chemical principles with practical, field-proven insights to offer a robust framework for handling and assessing the stability of this important molecule.
Introduction to this compound
This compound is a substituted pyridine derivative featuring a bromine atom at the 3-position and an ethyl carboxylate group at the 2-position. Its molecular structure dictates its reactivity and stability profile. The pyridine ring, being electron-deficient, influences the chemistry of its substituents. The presence of an ester group introduces susceptibility to hydrolysis, while the carbon-bromine bond can be labile under certain conditions, such as exposure to light.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Typically a solid or liquid |
| Solubility | Generally soluble in organic solvents |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, humidity, pH, light, and the presence of oxidizing agents. Understanding these influences is crucial for defining appropriate storage conditions and shelf-life.
Hydrolytic Degradation
The ester functional group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 3-bromopyridine-2-carboxylic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt. This process is typically faster than acid-catalyzed hydrolysis.
The resulting 3-bromopyridine-2-carboxylic acid is a primary degradation product that can be monitored to assess hydrolytic stability.
Photodegradation
Pyridine and its halogenated derivatives can be susceptible to degradation upon exposure to ultraviolet (UV) light. For brominated aromatic compounds, a common photodegradation pathway is the homolytic cleavage of the carbon-bromine bond. This can lead to the formation of radical species and subsequent debromination, resulting in the formation of Ethyl pyridine-2-carboxylate.
Thermal Degradation
At elevated temperatures, this compound may undergo decomposition. The thermal degradation of esters can be complex, potentially leading to decarboxylation or other fragmentation reactions. For pyridine derivatives, high temperatures can also promote polymerization or the formation of tar-like impurities.
Oxidative Degradation
While the pyridine ring is relatively resistant to oxidation compared to other aromatic systems, the molecule is not entirely inert. Strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.
Logical Flow of Degradation:
Methodological & Application
Synthesis of Ethyl 3-bromopyridine-2-carboxylate: A Detailed Guide for Researchers
Introduction: The Significance of Ethyl 3-bromopyridine-2-carboxylate in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique structural motif, featuring a pyridine ring substituted with both a bromine atom and an ethyl carboxylate group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents at the 3-position.[1][2] Concurrently, the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another avenue for molecular elaboration.[3][4] These characteristics make this compound a sought-after intermediate in the synthesis of a wide range of biologically active compounds, including potential therapeutics for oncology, viral infections, and central nervous system disorders.[2]
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from the readily available 3-bromopyridine. The described methodology is based on the principles of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[5] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also critical insights into the underlying chemical principles and safety considerations.
Reaction Principle: Directed ortho-Metalation (DoM)
The core of this synthetic route lies in the directed ortho-metalation of 3-bromopyridine. In this reaction, the nitrogen atom of the pyridine ring acts as a directing metalation group (DMG), coordinating to a strong lithium base, typically lithium diisopropylamide (LDA).[5][6] This coordination pre-complexes the base in proximity to the C-2 position, facilitating the regioselective deprotonation at this site over other positions on the pyridine ring.[5][7] The resulting 3-bromo-2-lithiopyridine intermediate is then trapped with an appropriate electrophile, in this case, ethyl chloroformate, to introduce the ethyl carboxylate group at the 2-position.
The choice of LDA as the base is crucial. Its bulky nature minimizes the risk of nucleophilic addition to the pyridine ring, a common side reaction when using smaller organolithium reagents like n-butyllithium.[6] Furthermore, conducting the reaction at very low temperatures (typically -78 °C) is essential to ensure the stability of the lithiated intermediate and prevent unwanted side reactions.[6][8]
Experimental Workflow Diagram
References
- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Suzuki coupling reactions with Ethyl 3-bromopyridine-2-carboxylate
An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 3-bromopyridine-2-carboxylate
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of biaryl and hetero-biaryl motifs.[2]
Within the vast landscape of organic synthesis, pyridine-containing compounds hold a privileged status, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] this compound is a particularly valuable building block. Its structure features a bromine atom at the 3-position, an ideal handle for cross-coupling, and an adjacent ethyl ester at the 2-position, which can be further manipulated or used to modulate the electronic and steric properties of the target molecule. This guide provides an in-depth exploration of the Suzuki coupling with this substrate, offering mechanistic insights, optimized protocols, and troubleshooting strategies for researchers in drug discovery and chemical development.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The cycle commences with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of this compound.[2][6] The electron-deficient nature of the pyridine ring, further accentuated by the C2-ester group, generally facilitates this rate-determining step.[6] This forms a square planar Pd(II) complex.
-
Transmetalation: This step involves the transfer of the organic moiety (R²) from the boron atom of the organoboron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[2][8][9] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups (the pyridine and the R² group) are expelled from the palladium center, forming the desired C-C bond in the product.[2][6] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Application Notes: The Rationale Behind Experimental Design
The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters.
-
Catalyst and Ligand System: While classic catalysts like Pd(PPh₃)₄ can be effective, the coupling of heteroaromatic substrates often benefits from more sophisticated systems.[1][3][10] The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4] To overcome this, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often employed.[3] These ligands promote faster rates of oxidative addition and reductive elimination, outcompeting catalyst inhibition pathways.
-
Choice of Base: The base is crucial for activating the boronic acid. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][3] The strength of the base should be matched to the reactivity of the coupling partners; K₃PO₄ is often a robust choice for challenging couplings.[3] A critical consideration for this specific substrate is the potential for ester hydrolysis. Using strong bases in aqueous media can lead to the saponification of the ethyl ester. To mitigate this, one can employ milder bases like potassium fluoride (KF) or conduct the reaction under anhydrous conditions.[11][12]
-
Solvent Selection: Aprotic polar solvents are standard for Suzuki couplings. Mixtures of 1,4-dioxane/water, toluene/water, or DMF are commonly used.[1][3][10] The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. It is imperative to thoroughly degas all solvents before use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst decomposition and the formation of homocoupled boronic acid byproducts.[12][13]
-
Boron Reagent Stability: While boronic acids are widely used, they can be susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) to return the corresponding arene.[12] This is particularly problematic for electron-rich or certain heteroaromatic boronic acids. Using more stable boronic esters, such as pinacol esters (Bpin), can prevent this decomposition pathway and improve reaction yields.[6]
Data Presentation: Comparative Reaction Conditions
The optimal conditions for Suzuki coupling can be highly substrate-dependent. The table below summarizes various catalyst systems and conditions reported for the coupling of bromopyridines, providing a valuable starting point for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | A standard, widely used system for general bromopyridines.[4] |
| Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 4 | ~95 | Buchwald ligands like SPhos are highly effective for challenging substrates.[3] |
| PEPPSI-IPr (0.5) | Cs₂CO₃ (2) | t-AmylOH | 100 | 2 | ~98 | NHC-based catalysts offer high activity, allowing for low catalyst loadings.[3] |
| PdCl₂(dppf) (3-5) | Na₂CO₃ (2M aq.) | Toluene or Dioxane | 85-100 | 4-12 | Variable | A common and robust catalyst, though may require higher temperatures.[4] |
Experimental Protocol: A General Procedure
This protocol provides a detailed, step-by-step methodology for a representative Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and potassium phosphate (2.0 mmol).[4][10]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[14]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).[4][12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.[10][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 3-bromopyridine-2-carboxylate as a Versatile Intermediate in Drug Discovery
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a desirable motif for targeting a wide range of biological targets. Ethyl 3-bromopyridine-2-carboxylate has emerged as a particularly valuable synthetic intermediate, offering strategically positioned functional handles for molecular elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block. We will detail its properties, critical safety protocols, and field-proven methodologies for its application in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the efficient construction of diverse chemical libraries around a core scaffold is paramount for identifying and optimizing lead compounds. This compound serves as an exemplary building block due to its inherent structural features:
-
The Pyridine Core: A nitrogenous heterocycle that is weakly basic, capable of acting as a hydrogen bond acceptor, and is present in a multitude of bioactive molecules.
-
The C3-Bromo Substituent: A versatile handle for modern cross-coupling chemistry.[1][2] Its position allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the structure-activity relationship (SAR) at this vector.
-
The C2-Ester Group: An electron-withdrawing group that modulates the reactivity of the pyridine ring. It also serves as a secondary point for diversification, readily undergoing hydrolysis to the corresponding carboxylic acid or amidation to introduce further complexity.[3]
The strategic placement of these two groups allows for sequential or orthogonal chemical modifications, making it a powerful tool for building complex molecules with tailored pharmacological profiles.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe experimental campaign.
Properties Summary
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl 3-bromopicolinate |
| CAS Number | 52718-93-3 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
Critical Safety and Handling Protocols
WARNING: this compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.[4]
-
Toxicity: The compound is classified as toxic if swallowed and fatal in contact with skin.[4] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile, changed frequently), and splash-proof safety goggles or a full-face shield.[4][5]
-
Respiratory Protection: Avoid breathing mists or vapors.[4][6] If there is a risk of aerosol generation, a respirator with an appropriate filter (e.g., Type A-P2) must be used.[4]
-
Handling: Do not get in eyes, on skin, or on clothing.[4][6] Use spark-proof tools and keep away from heat, sparks, and open flames as it is a combustible liquid.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The storage area should be accessible only to qualified personnel.[4]
-
Spills & Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®) and place it in a suitable, sealed container for hazardous waste disposal.[4] Do not allow the chemical to enter drains.[4][6] All waste must be disposed of according to local, regional, and national regulations.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo position is primed for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C and C-X bond formation.[1] These reactions provide a reliable and modular approach to synthesizing libraries of analogues for screening.
Caption: General workflow for diversifying this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol facilitates the coupling of the pyridine core with various aryl or heteroaryl boronic acids or esters, a cornerstone reaction in medicinal chemistry for accessing biaryl structures.
-
Principle: A palladium(0) catalyst facilitates the reaction between the organobromide (electrophile) and a boronic acid derivative (nucleophile) in the presence of a base. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination or catalyst deactivation.
-
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv) or a pre-catalyst system like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-pyridine product.
-
Protocol 2: Copper-Free Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
This protocol is invaluable for installing alkynyl moieties, which can serve as bioisosteres for other functional groups or as handles for further chemistry, such as "click" reactions. The copper-free variant mitigates issues of catalyst poisoning and homocoupling often seen in classical Sonogashira reactions.[2]
-
Principle: A palladium catalyst and a phosphine ligand promote the coupling of the bromopyridine with a terminal alkyne in the presence of an organic base.[2] Copper is omitted, making the protocol more robust for sensitive or nitrogen-containing substrates.
Caption: Simplified catalytic cycle for Sonogashira coupling.
-
Step-by-Step Methodology (adapted from[2]):
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv), and a phosphine ligand such as Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 equiv) to a reaction vessel.
-
Solvent and Reagents: Add a suitable solvent such as Tetrahydrofuran (THF). Then, add the terminal alkyne (1.2 equiv) followed by a strong organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Reaction: Seal the vessel and heat the mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction for completion via TLC or GC-MS (typically 6-12 hours).
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product via flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for synthesizing aniline derivatives, which are prevalent in pharmaceuticals. It allows for the direct formation of a C-N bond between the pyridine ring and a primary or secondary amine.
-
Principle: A palladium catalyst, in conjunction with a specialized bulky phosphine ligand (e.g., Xantphos, SPhos), catalyzes the coupling of the bromopyridine with an amine in the presence of a strong, non-nucleophilic base. The ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.
-
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.05 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).
-
Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), seal the vial, and heat to 90-110 °C with stirring.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Work-up: Cool the reaction, quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude material by column chromatography to obtain the 3-aminopyridine derivative.
-
Case Study: Application in Complex Heterocycle Synthesis
The utility of this compound extends beyond simple cross-coupling. It serves as a precursor for more complex heterocyclic systems. For instance, related bromopyrazole carboxylates are synthesized via multi-step sequences involving oxidation reactions.[7] This highlights how the initial bromopyridine scaffold can be integrated into a larger, more complex molecule, with the bromine and ester functionalities providing the necessary handles for subsequent ring-forming or elaboration steps. The development of novel methods to synthesize such complex structures is critical for expanding the accessible chemical space for drug discovery.[7]
Conclusion
This compound is a high-value, versatile intermediate for drug discovery and medicinal chemistry. Its two distinct functional handles—the C3-bromo group for cross-coupling and the C2-ester for further modification—provide a robust platform for the systematic exploration of chemical space. By employing the detailed and safety-conscious protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the synthesis of novel pyridine-based compounds with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 3. 30683-23-9,3-Bromopyridine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-bromopyridine-2-carboxylate
Introduction: The Strategic Value of Ethyl 3-bromopyridine-2-carboxylate
This compound is a highly versatile heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure is strategically valuable, featuring a pyridine ring which is a common motif in bioactive molecules, an ortho-positioned ester group that can be further manipulated or used to direct metallation, and a bromine atom at the 3-position, primed for a wide array of palladium-catalyzed cross-coupling reactions.[1][2] The electron-deficient nature of the pyridine ring, further influenced by the ester, presents unique challenges and opportunities in catalysis.[3][4][5] This guide provides an in-depth exploration of key palladium-catalyzed transformations of this substrate, offering mechanistic insights and field-proven protocols to empower researchers in drug development and chemical synthesis.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[6] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position, creating complex biaryl structures that are pivotal in medicinal chemistry.[7][8][9]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence involving Pd(0) and Pd(II) intermediates.[6] The choice of ligand and base is critical to ensure efficient turnover and prevent catalyst deactivation, which can be a concern with pyridine-containing substrates due to potential coordination of the pyridine nitrogen to the palladium center.
The cycle proceeds via three fundamental steps:
-
Oxidative Addition: A catalytically active 14-electron Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of the substrate to form a square planar Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl intermediate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure adaptable for various arylboronic acids. Optimization may be required based on the specific coupling partner.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine [PPh₃] or other suitable ligand (2-10 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 - 3.0 equiv.)
-
Solvent: e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, ~0.1 M concentration relative to the limiting reagent).
-
Sparge the solution with the inert gas for 15-20 minutes to ensure deoxygenation.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.04 equiv.).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~90 |
| Thiophene-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | ~80-90 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | ~75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[10][11] Applying this reaction to this compound allows for the direct introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles at the 3-position.[12][13]
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions but involves a nitrogen-based nucleophile.[10][14] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is paramount for success.
-
Oxidative Addition: A Pd(0) complex adds to the C-Br bond of the pyridine substrate, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, especially with certain amines.[10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol uses a common catalyst system. The choice of ligand (e.g., BINAP, XPhos, RuPhos) is critical and often substrate-dependent.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] or other bulky ligand (2-6 mol%)
-
Sodium tert-butoxide [NaOtBu] (1.4 - 2.0 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.5 equiv.) to a dry Schlenk flask.
-
Add Pd₂(dba)₃ (0.015 equiv.) and BINAP (0.03 equiv.).
-
Add anhydrous toluene, followed by the amine (1.2 equiv.) and finally this compound (1.0 equiv.).
-
Seal the flask, remove from the glovebox (if used), and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~90 |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | ~85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | ~88 |
| tert-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 100 | ~75 |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling aryl halides with terminal alkynes.[15][16] This reaction is exceptionally useful for creating rigid, linear extensions from the pyridine core of this compound, a common strategy in materials science and for constructing complex drug scaffolds.[17][18]
Mechanistic Rationale
The reaction classically involves a dual catalytic system with palladium and copper(I).[15][17]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the Oxidative Addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt (e.g., CuI) to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, displacing the bromide.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, yielding the final product and regenerating the Pd(0) catalyst.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol describes a standard Pd/Cu co-catalyzed system. Copper-free conditions are also well-established, often requiring specific ligands.[19]
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 2.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide [CuI] (1-5 mol%)
-
Triethylamine [Et₃N] or Diisopropylamine [DIPA] (as base and solvent or co-solvent)
-
Anhydrous THF or DMF (if a co-solvent is needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.03 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF, followed by Et₃N (~3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS. A thick precipitate of triethylammonium bromide often forms.
-
Upon completion (typically 1-6 hours), dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove salts and catalyst residues.
-
Wash the filtrate with water, saturated aqueous NH₄Cl (to remove copper), and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~95 |
| 1-Octyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 °C | ~85 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 °C | ~90 |
| Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | RT | ~88 |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes, providing a powerful method for C-C bond formation and the synthesis of substituted olefins.[20][21] For this compound, this allows for the introduction of vinyl groups, which are versatile handles for further synthetic transformations.[22][23][24]
Mechanistic Rationale
The accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[20]
-
Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond of the pyridine substrate to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn fashion.
-
syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated along with the palladium, forming a palladium-hydride species and the final alkene product. This step requires a free rotation around the C-C bond, which ultimately determines the stereochemistry (E or Z) of the product.
-
Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction
This protocol is a general method for coupling with electron-deficient alkenes like acrylates.
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or PPh₃ (2-10 mol%)
-
Triethylamine [Et₃N] (2.0 equiv.)
-
Anhydrous DMF or Acetonitrile
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a sealed tube or Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous DMF, followed by Et₃N (2.0 equiv.) and the alkene (1.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the substituted alkene.
Data Summary: Heck Reaction Conditions
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~80-90 |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | 120 | ~75 |
| Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | ~85 |
| 4-Vinylpyridine | Herrmann's Catalyst | Et₃N | DMF | 100 | ~70 |
References
- 1. jocpr.com [jocpr.com]
- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 3-bromopyridine-2-carboxylate
Introduction
Ethyl 3-bromopyridine-2-carboxylate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its strategic placement of a bromo substituent, an ester group, and the pyridine nitrogen atom allows for a multitude of chemical transformations. The pyridine core is a prevalent motif in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing complex heterocyclic scaffolds, particularly pyridopyrimidines, which are central to the development of novel therapeutics in oncology and immunology.[2][3][4]
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations behind each protocol. We will delve into palladium-catalyzed cross-coupling reactions to functionalize the C3 position and subsequent cyclization strategies to construct fused ring systems.
Part 1: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for introducing molecular diversity and building complex scaffolds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons, making it indispensable for synthesizing biaryl and heteroaryl structures.[1][5] In the context of drug discovery, this reaction allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of aryl and heteroaryl substituents.[1]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Scientist's Note: The choice of base and solvent system is crucial. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used.[1] A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Summary: Suzuki-Miyaura Coupling Examples
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| (4-cyanophenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 100 | 80-90 |
| (3-thienyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |
Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes.[6] This reaction is exceptionally useful for creating rigid linkers or introducing precursors for further cyclization reactions. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[7]
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[6] The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free versions have also been developed to avoid potential issues with copper contamination.[8]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Base (e.g., Triethylamine, Et₃N) (Solvent and Base)
-
Co-solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed solvent (e.g., THF) followed by degassed Et₃N.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Scientist's Note: The amine base (typically Et₃N or diisopropylamine) is crucial as it scavenges the HBr formed during the reaction and helps deprotonate the alkyne.[9] Overheating can lead to side reactions, such as the Glaser coupling of the terminal alkyne.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[10][11] This reaction provides a direct route to 3-aminopyridine derivatives, which are essential precursors for the synthesis of fused heterocyclic systems like pyridopyrimidines.[12]
Mechanistic Rationale: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[10][11] The use of sterically hindered, electron-rich phosphine ligands is critical for promoting the reductive elimination step.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline or Benzylamine) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Phosphine Ligand (e.g., BINAP or XPhos) (0.04 eq)
-
Base (e.g., Sodium tert-butoxide, NaOᵗBu) (1.4 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the base (NaOᵗBu) to a flame-dried Schlenk flask.
-
Add the palladium pre-catalyst and the phosphine ligand.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine.
-
Seal the flask and heat the mixture to 80-110 °C for 6-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Scientist's Note: The choice of base is critical; strong, non-nucleophilic bases like NaOᵗBu or LHMDS are required.[11] The reaction is highly sensitive to air and moisture, so strict adherence to inert atmosphere techniques is essential for reproducibility and high yields.[13]
Part 2: Synthesis of Fused Heterocycles: Pyrido[3,2-d]pyrimidines
A primary application of functionalized 3-aminopyridines is the construction of the pyridopyrimidine scaffold, a privileged core in many kinase inhibitors and other therapeutic agents.[2][4] The synthesis typically involves a two-step sequence starting from this compound.
Caption: General workflow for the synthesis of Pyrido[3,2-d]pyrimidines.
Step 1: Synthesis of Ethyl 3-aminopyridine-2-carboxylate
This key intermediate is prepared via the Buchwald-Hartwig amination using an ammonia surrogate.
Experimental Protocol:
-
Reagents: Follow the general Buchwald-Hartwig protocol (Part 1.3).
-
Amine Source: Use a protected ammonia source like benzophenone imine followed by acidic hydrolysis, or use an ammonia salt like ammonium chloride with appropriate modifications to the catalytic system.[14]
-
Catalyst System: A common system for coupling with ammonia sources is [Pd(OAc)₂] with a sterically demanding ligand like Josiphos or BrettPhos.
-
Base: A strong base such as LiHMDS or K₃PO₄ is often required.
Step 2: Cyclization to Pyrido[3,2-d]pyrimidin-4(3H)-one
The ortho-amino ester intermediate is perfectly configured for cyclization to form the fused pyrimidinone ring.
Experimental Protocol: Materials:
-
Ethyl 3-aminopyridine-2-carboxylate (1.0 eq)
-
Formamide (large excess, acts as reagent and solvent)
-
Sodium methoxide (catalytic amount, optional)
Procedure:
-
Combine Ethyl 3-aminopyridine-2-carboxylate and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-180 °C for 4-8 hours. The reaction can be monitored by observing the evolution of ethanol.
-
Upon completion (as determined by TLC or LC-MS), cool the reaction mixture.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield Pyrido[3,2-d]pyrimidin-4(3H)-one.
Scientist's Note: This cyclization is a classic example of forming a pyrimidine ring from an ortho-amino ester or nitrile.[15] Other reagents like urea or guanidine can be used in place of formamide to generate different substituents on the pyrimidine ring (e.g., an amino group at the 2-position).
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of Ethyl 3-bromopyridine-2-carboxylate for High-Throughput Biological Screening
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Ethyl 3-bromopyridine-2-carboxylate, in particular, represents a versatile and highly valuable starting material for the synthesis of diverse compound libraries. Its specific substitution pattern—an electron-withdrawing carboxylate group ortho to the nitrogen and a bromine atom at the 3-position—provides a unique electronic landscape for selective chemical modifications. This guide provides an in-depth exploration of key derivatization strategies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to generate novel molecular entities for biological screening. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and discuss the biological relevance of the resulting derivatives.
The Strategic Importance of the Pyridine-2-Carboxylate Scaffold
The pyridine nucleus is a bioisostere of benzene, but its resident nitrogen atom significantly alters its properties. The nitrogen acts as a hydrogen bond acceptor and imparts a dipole moment, enhancing solubility and facilitating strong interactions with biological targets like enzymes and receptors.[3] The ethyl 2-carboxylate group further increases polarity and can coordinate with metal ions within enzyme active sites, a feature often exploited in the design of enzyme inhibitors.[3][4]
The bromine atom at the 3-position is the primary handle for diversification. It is strategically placed to undergo a variety of reliable and high-yielding chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. This systematic modification is fundamental to establishing Structure-Activity Relationships (SAR) in drug discovery programs.[5]
Figure 1: Key derivatization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad substrate scope. For this compound, three main cross-coupling reactions are of paramount importance.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction forms a carbon-carbon bond between the bromopyridine (an sp²-hybridized carbon) and an organoboron reagent, typically a boronic acid or ester.[6][7] This reaction is exceptionally robust for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial; they stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[6][8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is often used. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate.
Protocol: Synthesis of Ethyl 3-(4-methoxyphenyl)pyridine-2-carboxylate
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction couples the bromopyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond.[9] This reaction is invaluable for introducing a rigid, linear alkyne linker, which can be used to probe deeper pockets in protein targets or as a handle for further chemistry (e.g., click reactions, reductions).
Causality of Experimental Choices:
-
Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[9][10] The palladium complex undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a much more reactive species for the transmetalation step with the palladium center.[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr generated during the reaction and as the solvent.
-
Copper-Free Variants: Concerns about copper toxicity in biological systems and difficult removal from final compounds have led to the development of copper-free Sonogashira protocols, which typically require stronger bases and different ligand systems.
Protocol: Synthesis of Ethyl 3-(phenylethynyl)pyridine-2-carboxylate
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Stir the mixture at 60 °C for 6 hours. Monitor the reaction by TLC.
-
Work-up: Cool to room temperature and filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography.
-
Characterization: Confirm the structure via NMR and MS analysis.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine.[11][12] This reaction provides direct access to a wide range of substituted anilines and related structures, which are prevalent in kinase inhibitors and other drug classes.
Causality of Experimental Choices:
-
Catalyst System: This reaction requires a palladium precatalyst and, critically, a sterically hindered, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos).[13][14] These bulky ligands facilitate the difficult reductive elimination step that forms the C-N bond and prevents undesirable side reactions like β-hydride elimination.[11][14]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine in the catalytic cycle to form a palladium-amido complex, which is a key intermediate.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Protocol: Synthesis of Ethyl 3-(phenylamino)pyridine-2-carboxylate
-
Reagent Preparation: In a glovebox or under a strong flow of argon, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), (±)-BINAP (0.045 mmol, 4.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a Schlenk tube.
-
Add Reactants: Add this compound (1.0 mmol, 1.0 eq).
-
Seal and Add Liquids: Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated 100 °C oil bath and stir for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
-
Characterization: Confirm the product structure by NMR and MS.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, classical SNAr offers a complementary, often more economical, route for introducing heteroatom nucleophiles. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially with an electron-withdrawing group like the 2-carboxylate.[15][16] The attack is favored at positions 2 and 4 (ortho and para to the ring nitrogen), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[17] While our substrate is brominated at the 3-position, under forcing conditions (heat, strong nucleophiles), substitution can still be achieved.
Protocol: Synthesis of Ethyl 3-phenoxypyridine-2-carboxylate
-
Reagent Preparation: To a round-bottom flask, add phenol (1.5 mmol, 1.5 eq) and anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 mmol, 1.6 eq) in portions. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 eq) in DMF (2 mL).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure by NMR and MS.
Biological Activity of Synthesized Derivatives
The derivatization of the this compound scaffold has yielded compounds with a wide spectrum of biological activities. The ability to rapidly generate analogues using the protocols described above allows for efficient exploration of SAR.
| Derivative Class | Example Target/Activity | Rationale for Activity |
| 3-Aryl Derivatives | Cell Cycle Inhibitors, Anticancer[5] | The added aryl ring can engage in π-π stacking or hydrophobic interactions within protein binding sites. |
| 3-Amino Derivatives | Kinase Inhibitors, Antifungal[18] | The N-H group can act as a crucial hydrogen bond donor, often forming a "hinge-binding" motif in kinase inhibitors. |
| 3-Alkynyl Derivatives | Antitumor Agents[19] | The rigid alkyne linker can position other functional groups optimally for target engagement. |
| Pyridine Carboxylates | Enzyme Inhibitors (e.g., AspH)[4] | The core scaffold acts as a 2-oxoglutarate competitor, inhibiting various oxygenases involved in cancer progression. |
| Various Derivatives | Anti-fibrotic, Antimicrobial[20] | The overall shape, polarity, and electronic properties can be tuned to target a wide range of biological macromolecules. |
Conclusion
This compound is a high-potential starting material for the construction of compound libraries aimed at biological screening. Its strategic functionalization through robust and well-understood synthetic methodologies like Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides reliable access to diverse chemical matter. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to effectively leverage this scaffold in the quest for novel therapeutic agents.
References
- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of Kinases and Their Inhibitors
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century.[1] These enzymes regulate the majority of cellular pathways by catalyzing the phosphorylation of proteins, a fundamental mechanism for signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[1][2][3] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy, with 73 approved by the U.S. FDA by September 2021.[4][5]
This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for preparing kinase inhibitors, with a focus on core scaffolds that form the basis of many approved drugs. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the foundational logic behind synthetic choices and practical, step-by-step guidance for laboratory execution.
Core Concepts in Kinase Inhibitor Synthesis: Scaffolds and Strategy
The vast majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the kinase domain.[6] The synthetic strategy, therefore, revolves around constructing molecules with specific "privileged scaffolds" that can effectively occupy this pocket and form key interactions, particularly with the hinge region of the kinase.[7][8]
Commonly employed scaffolds include:
-
Quinazoline: Found in numerous FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.[7]
-
Pyrimidine: A versatile core present in inhibitors targeting a wide range of kinases, including Aurora and Polo-like kinases.[9][10][11][12][13]
-
Pyrazine: A key component in inhibitors targeting pathways like PI3K/Akt/mTOR.[14]
-
Indole and Indazole: Common hinge-binding fragments that mimic the adenine ring of ATP.[15]
The diversification of these core scaffolds is primarily achieved through modern cross-coupling reactions, which allow for the precise and modular installation of various substituents. These reactions are critical for conducting extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7] Key reactions in the medicinal chemist's toolbox include:
-
Suzuki-Miyaura Coupling: A robust palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound (e.g., boronic acid).[7][8][14][16] It is exceptionally versatile for adding aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds, essential for linking amine-containing fragments to an aryl or heteroaryl core.[17][18][19]
-
Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction where a nucleophile displaces a leaving group (typically a halogen) on an electron-deficient aromatic ring. This is a cornerstone of building many heterocyclic drug cores.[9][10][20]
Featured Application: Synthesis of a Quinazoline-Based EGFR Inhibitor
To illustrate the practical application of these concepts, we will focus on the synthesis of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][21] Its synthesis is a classic example of modern medicinal chemistry, employing key transformations to build the final active pharmaceutical ingredient (API). The overall workflow demonstrates a logical sequence of bond formation to achieve the target structure.
Caption: High-level workflow for a 4-step Gefitinib synthesis.[22]
Experimental Protocols
The following protocols are based on established, peer-reviewed synthetic routes and provide a clear, step-by-step guide.[21][22][23]
Protocol 1: Step-wise Synthesis of Gefitinib
Step 1: Regioselective SNAr Amination
This step selectively installs the aniline moiety at the more reactive C4 position of the quinazoline core.
-
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Acetic Acid (AcOH)
-
-
Procedure:
-
Suspend 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equiv) in acetic acid (approx. 20 equiv).
-
Add 3-chloro-4-fluoroaniline (1.2 equiv) to the suspension.
-
Heat the reaction mixture to 55 °C and stir for 2 hours.[21]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Precipitate the product by adding a suitable anti-solvent like water or by careful neutralization with a base (e.g., saturated sodium bicarbonate solution).
-
Filter the resulting solid, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum to yield the 4-aminated intermediate product.
-
Step 2: Selective Demethylation
This critical step removes one of the methyl groups from the methoxy substituents to reveal a phenol, which is necessary for the subsequent alkylation.
-
Materials:
-
4-aminated intermediate from Step 1
-
Aluminum trichloride (AlCl₃)
-
Trimethylammonium chloride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
In situ preparation of ionic liquid: In a separate flask under an inert atmosphere (N₂ or Ar), suspend aluminum trichloride (6.0 equiv) in dry DCM. Cool to 0 °C.
-
Slowly add trimethylammonium chloride (3.0 equiv) to the AlCl₃ suspension. Allow the mixture to warm to room temperature and stir for 2 hours to form the ionic liquid [Me₃NH][Al₂Cl₇].[22]
-
Add the 4-aminated intermediate (1.0 equiv) to the ionic liquid mixture.
-
Heat the reaction to 50 °C and stir for 2 hours.[21]
-
Cool the reaction and carefully quench by pouring it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic phase and purify the product. Crystallization from hot methanol can be used to isolate the desired regioisomer in high purity.[21][22]
-
Step 3: Williamson Ether Synthesis (O-Alkylation)
The newly formed phenol is alkylated with the morpholine side chain.
-
Materials:
-
Demethylated intermediate from Step 2
-
4-(3-chloropropyl)morpholine
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the demethylated intermediate (1.0 equiv) in DMSO.
-
Add cesium carbonate (2.0 equiv) and 4-(3-chloropropyl)morpholine (1.1 equiv).
-
Heat the mixture to 40 °C and stir for 2.5 hours.[22]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Step 4: Dechlorination
The final step removes the chlorine atom at the C2 position to yield Gefitinib.
-
Materials:
-
Alkylated intermediate from Step 3
-
Zinc dust (Zn)
-
Tetramethylethylenediamine (TMEDA)
-
Acetic Acid (AcOH)
-
Methanol (MeOH)
-
-
Procedure:
-
Suspend the chlorinated precursor (1.0 equiv) in a mixture of methanol and acetic acid (approx. 20 equiv).
-
Add TMEDA (10 equiv) followed by zinc dust (15 equiv).
-
Heat the reaction to 40 °C and stir for 24 hours.[22]
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization to obtain Gefitinib as a white solid. The purity should be confirmed by HPLC, and the structure verified by NMR and MS.[23]
-
Key Synthetic Transformations: A Deeper Dive
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is indispensable for creating C-C bonds to functionalize heterocyclic cores.[7][8][16] This protocol provides a general method applicable to many kinase inhibitor syntheses.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Materials & Reagents:
-
Aryl/Heteroaryl Halide (e.g., 5-bromo-2,3-diaminopyrazine) (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (e.g., 4-pyridinylboronic acid) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., DMF, Dioxane/H₂O, Toluene)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, base, and palladium catalyst.
-
Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C). Microwave irradiation can also be used to accelerate the reaction.[8]
-
Stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[20]
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Conditions for Suzuki Coupling in Kinase Inhibitor Synthesis [20]
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| Pd(dppf)Cl₂ (4%) | dppf | Na₂CO₃ | DMA | 120 | 4 | 100 |
| Pd(PPh₃)₄ (4%) | PPh₃ | K₂CO₃ | DMF | 120 | 2 | 100 |
| Pd₂(dba)₃ (2%) | XPhos | K₃PO₄ | Dioxane | 100 | 18 | >95 |
Biological Context: Mechanism of Action
The ultimate goal of synthesis is to create a molecule that effectively modulates a biological target. Gefitinib functions by inhibiting the EGFR signaling pathway.[6][24] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, which activates downstream pro-survival pathways like PI3K-AKT and RAS-MAPK.[3][6][25][26] Gefitinib competitively binds to the ATP pocket of the EGFR kinase domain, preventing this phosphorylation and blocking the signal cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[3][6]
Caption: Simplified EGFR signaling and the inhibitory action of Gefitinib.
Characterization and Quality Control
Every synthesized compound must be rigorously characterized to confirm its identity, purity, and quantity. This is a non-negotiable aspect of scientific integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the correct arrangement of atoms.
-
Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and provides an accurate measure of purity.[27]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often against a reference standard.
-
Melting Point: A simple yet effective indicator of purity for solid compounds.
Advanced Considerations & Future Directions
The field of kinase inhibitor synthesis is continuously evolving. While the foundational reactions described here remain critical, new strategies are emerging:
-
Targeted Covalent Inhibitors (TCIs): These inhibitors form a covalent bond with a specific nucleophilic residue (often a cysteine) in or near the ATP binding site.[28][29][30] This approach can lead to enhanced potency and prolonged duration of action.[28][31] The synthesis of TCIs involves incorporating a reactive "warhead," such as an acrylamide group, onto a reversible inhibitor scaffold.[30][32]
-
Fragment-Based Drug Discovery (FBDD): This approach identifies small, low-affinity fragments that bind to the target. These fragments are then optimized and linked together to create more potent leads.
-
Scaffold Hopping: Computational and synthetic strategies are used to replace the core scaffold of a known inhibitor with a novel one, aiming to improve properties or circumvent existing patents.[33]
The continued development of novel synthetic methodologies will be paramount in discovering the next generation of kinase inhibitors with improved selectivity, the ability to overcome drug resistance, and enhanced therapeutic profiles.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. researchgate.net [researchgate.net]
- 3. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. recipharm.com [recipharm.com]
- 21. thieme-connect.de [thieme-connect.de]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. ukm.my [ukm.my]
- 24. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 29. books.rsc.org [books.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. chemrxiv.org [chemrxiv.org]
The Strategic Application of Ethyl 3-Bromopyridine-2-carboxylate in Palladium-Catalyzed C-C Bond Formation: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of modern synthetic organic chemistry, the pyridine scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle is therefore of paramount importance. Ethyl 3-bromopyridine-2-carboxylate emerges as a particularly valuable building block, offering a handle for sophisticated molecular elaboration through palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 3-position and an ethyl ester at the 2-position presents a unique electronic and steric environment, influencing reactivity and selectivity in C-C bond formation.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the application of this compound in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Beyond a mere recitation of protocols, this document delves into the mechanistic rationale behind the experimental choices, offering insights to empower researchers to not only replicate but also rationally design and troubleshoot their synthetic routes.
The Unique Reactivity Profile of this compound
The juxtaposition of a bromine atom and an ethyl ester group on the pyridine ring is not a trivial arrangement. The electron-withdrawing nature of the pyridine nitrogen and the ester functionality renders the C-Br bond at the 3-position susceptible to oxidative addition by a palladium(0) catalyst, a crucial initiation step in most cross-coupling catalytic cycles.
Furthermore, the ortho-ester group can play a significant role in the reaction mechanism, potentially acting as a directing group or influencing the stability of key intermediates. This "ortho-group activation" has been observed in related heterocyclic systems, such as bromopyrrole esters in Suzuki-Miyaura reactions, where the ester facilitates the cross-coupling process.[1][2] This effect can be attributed to chelation of the ester's carbonyl oxygen to the palladium center, which can influence the rate and regioselectivity of the reaction.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction stands as a preeminent method for the construction of C(sp²)-C(sp²) bonds, offering a robust and versatile tool for synthesizing biaryl and heterobiaryl motifs.[3] The reaction of this compound with a variety of aryl- and heteroarylboronic acids or their corresponding esters provides access to a diverse range of functionalized pyridine derivatives.
Mechanistic Considerations in the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid. For substrates like this compound, ligands bearing bulky and electron-rich phosphines, such as those from the Buchwald and Fu groups, have proven effective in promoting the oxidative addition and subsequent steps.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Add the base to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-phenylpyridine-2-carboxylate.
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 92 | [5] |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 8 | 78 | [6] |
Note: The data in this table are representative examples based on similar substrates and may require optimization for this compound.
Heck Reaction: Formation of Alkenyl Pyridines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[7] Coupling this compound with various alkenes provides access to a range of 3-alkenyl-pyridine-2-carboxylates, which are valuable intermediates in medicinal chemistry.
Mechanistic Insights into the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
Figure 2. Generalized catalytic cycle for the Heck reaction.
The regioselectivity of the Heck reaction is a key consideration. With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position. The choice of base is also crucial for regenerating the active Pd(0) catalyst.
Detailed Protocol: Heck Reaction of this compound with Styrene
This protocol outlines a general procedure for the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-10 mol%)
-
Triethylamine (Et₃N) or another suitable organic base (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent, followed by the base and then the styrene.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 12-48 hours).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 3-styrylpyridine-2-carboxylate.
Data Summary Table: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 75 | [8] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 130 | 18 | 88 | [9] |
| 3 | 2-Vinylpyridine | Pd(OAc)₂ (5) | Herrmann's palladacycle (5) | NaOAc (2) | DMA | 140 | 36 | 65 | [10] |
Note: The data in this table are representative examples based on similar substrates and may require optimization for this compound.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct and efficient route for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for the synthesis of 3-alkynyl-pyridine-2-carboxylates, which are versatile precursors for further transformations and are found in various biologically active molecules.
Mechanistic Rationale of the Sonogashira Coupling
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.
Figure 3. Simplified dual catalytic cycle for the Sonogashira reaction.
The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed, often requiring stronger bases or specific ligands.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS, typically 2-12 hours).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired ethyl 3-(phenylethynyl)pyridine-2-carboxylate.
Data Summary Table: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | THF | 50 | 6 | 90 | [12] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2) | DMF | RT | 12 | 85 | [13] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - (Cu-free) | Cs₂CO₃ (2) | Acetonitrile | 80 | 4 | 78 | [14] |
Note: The data in this table are representative examples based on similar substrates and may require optimization for this compound.
Purification and Characterization
The purification of the cross-coupled products is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Recrystallization can also be an effective method for obtaining highly pure material.[15] Characterization of the products is routinely performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Many of the reagents used in these cross-coupling reactions, such as palladium catalysts, phosphine ligands, and organic solvents, are also hazardous and should be handled with appropriate precautions.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and reliable methods for the C-C bond-forming functionalization of this substrate. By understanding the mechanistic nuances of these reactions and the influence of the ortho-ester group, researchers can effectively utilize this compound to construct complex molecular architectures with applications in drug discovery and materials science. The protocols and data presented in this guide serve as a solid foundation for further exploration and optimization in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-bromopyridine-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this critical building block in high purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of robust purification methods, potential pitfalls, and practical solutions to common challenges encountered during its purification.
Frequently Asked Questions (FAQs) - Troubleshooting Common Purification Issues
Here we address some of the most common questions and issues that arise during the purification of this compound.
Q1: My primary purification by column chromatography is yielding fractions with multiple spots on TLC. What are the likely impurities?
A1: The most common impurities originating from the synthesis of this compound via Fischer esterification of 3-bromopyridine-2-carboxylic acid are:
-
Unreacted 3-bromopyridine-2-carboxylic acid: This is a common impurity if the esterification reaction does not go to completion. It will typically have a much lower Rf value on a silica gel TLC plate compared to the desired ester.
-
Residual Acid Catalyst: If an acid catalyst such as sulfuric acid was used, it must be thoroughly removed during the work-up, as it can cause product degradation.
-
Hydrolysis Product: During the aqueous work-up, some of the desired ethyl ester may hydrolyze back to the carboxylic acid, especially if the solution is basic or heated.
-
Polymeric byproducts: Under harsh reaction conditions, side reactions can lead to the formation of hard-to-characterize polymeric materials.
Q2: I'm having trouble separating the product from a close-running impurity on the TLC plate. How can I improve my column chromatography separation?
A2: Improving separation of closely eluting compounds requires optimizing several parameters of your flash column chromatography protocol. Consider the following:
-
Solvent System Optimization: A good starting point for this compound is a hexane/ethyl acetate solvent system.[1] If separation is poor, try a less polar solvent system, such as dichloromethane in hexanes, and a shallow gradient.[2]
-
Column Dimensions: Using a longer and narrower column can significantly improve separation efficiency for difficult separations.
-
Loading Technique: For compounds with poor solubility in the eluent, "dry loading" is highly recommended to prevent band broadening.[1] To do this, dissolve your crude product in a volatile solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1][3]
-
Avoid Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping peaks and poor separation.[1] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q3: I am attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point. Here are several strategies to overcome this:[1]
-
Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture until the oil redissolves and then add a small amount of additional hot solvent before allowing it to cool slowly again.[1]
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate). Then, at an elevated temperature, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. A common and effective solvent pair for pyridine derivatives is ethyl acetate and hexanes.[1]
-
Scratching and Seeding: Sometimes, crystallization needs a nucleation point to begin. Gently scratching the inside of the flask below the surface of the liquid with a glass rod can create such sites.[1] Alternatively, adding a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution can initiate crystallization.[1]
Purification Protocols
The following are detailed, step-by-step protocols for the two most effective methods for purifying this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most common and generally effective method for purifying this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Methodology:
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates of the crude reaction mixture in various ratios of hexanes/ethyl acetate. A good starting point is a 9:1 or 4:1 hexanes/ethyl acetate mixture. The goal is to have the desired product with an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[1][3]
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexanes/ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes/ethyl acetate) to elute the compounds from the column. The optimal gradient should be based on your initial TLC analysis.
-
-
Fraction Collection and Analysis: Collect fractions in separate tubes and monitor the separation by TLC. Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be found.
Materials:
-
Crude this compound
-
Various solvents for screening (e.g., ethanol, methanol, hexanes, ethyl acetate, toluene)[1]
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Ice bath
Methodology:
-
Solvent Screening: In small test tubes, perform solubility tests to find a suitable solvent. A good recrystallization solvent will dissolve the crude product when hot but not when cold.[1] For this compound, consider solvent pairs like ethyl acetate/hexanes.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.[1] Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Decision Tree for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
Quantitative Data Summary
Table 1: Recommended Solvents for Recrystallization of Brominated Pyridine Derivatives [1]
| Solvent | Polarity | Boiling Point (°C) | Typical Use |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good for nonpolar compounds or as an "anti-solvent" with a more polar solvent. |
| Toluene | Low | 111 | Useful for less polar compounds, though its high boiling point can be a drawback. |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used in a solvent pair with hexanes. |
| Ethanol | High | 78 | Suitable for more polar compounds, often used with water as a co-solvent. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
References
Common side products in the synthesis of Ethyl 3-bromopyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the formation of side products during the synthesis, particularly via the Sandmeyer reaction of Ethyl 3-aminopyridine-2-carboxylate. Our aim is to provide you with the expertise and practical insights needed to troubleshoot and optimize your reactions for higher purity and yield.
Structure of This Guide
This guide is structured as a series of questions and answers to directly address the specific issues you may encounter. We will delve into the mechanistic origins of common impurities, provide detailed protocols for their mitigation, and offer guidance on the purification of the final product.
Troubleshooting Guide & FAQs
Question 1: I am seeing a significant amount of a hydroxylated byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most common hydroxylated byproduct is Ethyl 3-hydroxypyridine-2-carboxylate . Its formation is a well-known issue in the diazotization of aminopyridines, especially when the reaction is carried out in aqueous acidic solutions.
Causality: The diazonium salt intermediate, Ethyl 3-diazoniumpyridine-2-carboxylate, is highly susceptible to nucleophilic attack by water. This hydrolysis reaction results in the loss of nitrogen gas and the introduction of a hydroxyl group at the 3-position of the pyridine ring. The instability of pyridine-2-diazonium salts, in particular, makes them prone to rapid hydrolysis.
Mitigation Strategies:
-
Anhydrous Conditions: The most effective way to minimize the formation of the hydroxylated byproduct is to perform the diazotization and subsequent Sandmeyer reaction under strictly anhydrous conditions. This involves using an organic solvent and a diazotizing agent such as tert-butyl nitrite or isoamyl nitrite in the presence of an acid like hydrogen bromide (HBr) gas or a solution of HBr in a non-aqueous solvent.
-
Temperature Control: Maintaining a low reaction temperature (typically between -5°C and 5°C) throughout the diazotization process is crucial. Higher temperatures accelerate the decomposition of the diazonium salt and favor hydrolysis.
-
Acid Choice and Concentration: Using a less nucleophilic acid, such as sulfuric acid, can sometimes be advantageous over hydrochloric or hydrobromic acid in the initial diazotization step, as it may reduce the concentration of water in the reaction medium. However, for the subsequent Sandmeyer bromination, HBr is necessary. A two-step procedure where the diazonium salt is first formed and then added to the copper(I) bromide solution can offer better control.
Experimental Protocol for Minimizing Hydroxylation:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a gas inlet for inert gas (e.g., nitrogen or argon), and a dropping funnel is assembled.
-
Reagents:
-
Ethyl 3-aminopyridine-2-carboxylate
-
Anhydrous organic solvent (e.g., acetonitrile, THF)
-
tert-Butyl nitrite or Isoamyl nitrite
-
Anhydrous HBr (gas or solution in acetic acid)
-
Copper(I) bromide (CuBr)
-
-
Procedure:
-
Dissolve Ethyl 3-aminopyridine-2-carboxylate in the anhydrous organic solvent under an inert atmosphere.
-
Cool the solution to -5°C to 0°C in an ice-salt bath.
-
Slowly add the anhydrous HBr solution, maintaining the low temperature.
-
Add the diazotizing agent (tert-butyl nitrite or isoamyl nitrite) dropwise over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
In a separate flask, prepare a suspension of CuBr in the same anhydrous solvent and cool it to 0°C.
-
Slowly add the freshly prepared diazonium salt solution to the CuBr suspension.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Work-up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.
-
Question 2: My product has a persistent yellow or orange color, even after initial purification. What is the likely cause and how can I remove it?
Answer:
The coloration is most likely due to the formation of azo compounds . These are highly colored molecules that can form as side products during the diazotization reaction.
Causality: The diazonium salt is a potent electrophile and can react with nucleophilic aromatic compounds present in the reaction mixture. A common side reaction is the coupling of the diazonium salt with the unreacted starting material, Ethyl 3-aminopyridine-2-carboxylate, to form an azo-coupled dimer.
Mitigation Strategies:
-
Slow Addition of Diazotizing Agent: Adding the sodium nitrite solution (or other diazotizing agent) slowly and at a low temperature ensures that the concentration of the diazonium salt remains low at any given time, minimizing the chance of it reacting with the starting amine.
-
Stoichiometry: Using a slight excess of the diazotizing agent can help to ensure that all of the starting amine is converted to the diazonium salt, leaving no unreacted amine to participate in azo coupling. However, a large excess should be avoided as it can lead to other side reactions.
-
Efficient Stirring: Good agitation is essential to ensure rapid and homogeneous mixing of the reagents, which helps to prevent localized high concentrations of the diazonium salt.
Purification to Remove Azo Dyes:
-
Column Chromatography: Silica gel column chromatography is often effective in separating the desired product from the more polar and highly colored azo compounds. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing colored impurities.
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with a small amount of activated carbon can help to adsorb the colored impurities. The carbon is then removed by filtration.
Question 3: I have identified a byproduct with a mass corresponding to the loss of the amino group and its replacement with a hydrogen atom. What is this and how is it formed?
Answer:
This side product is Ethyl pyridine-2-carboxylate , and its formation is a result of a process called protodeamination or hydrodediazoniation .
Causality: This side reaction involves the reduction of the diazonium salt, where the diazonium group is replaced by a hydrogen atom. The exact mechanism can be complex and may involve radical pathways. Certain reagents and conditions can promote this side reaction. For instance, using an alcohol like ethanol as a solvent in the presence of the diazonium salt can lead to its reduction, with the alcohol being oxidized in the process.
Mitigation Strategies:
-
Choice of Solvent: Avoid using alcohols, especially ethanol, as the primary solvent if protodeamination is a significant issue. Acetonitrile or THF are generally better choices for the Sandmeyer reaction.
-
Control of Reducing Agents: Ensure that the reaction is free from any adventitious reducing agents.
-
Optimized Work-up: During the work-up, avoid prolonged exposure to conditions or reagents that could reduce the diazonium salt before it has a chance to react with the bromide source.
Question 4: What are other potential minor side products I should be aware of?
Answer:
Besides the major side products discussed above, several other minor impurities can be formed depending on the specific reaction conditions.
-
Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of small amounts of biaryl compounds through the coupling of two pyridine radicals.
-
3-Alkoxypyridine Derivatives: If an alcohol is used as a solvent or is present in the reaction mixture, it can act as a nucleophile and react with the diazonium salt to form the corresponding 3-alkoxy derivative. For example, using ethanol as a solvent can lead to the formation of Ethyl 3-ethoxypyridine-2-carboxylate.
General Purification Strategies:
A combination of purification techniques is often necessary to obtain highly pure this compound.
| Purification Technique | Target Impurities | Notes |
| Aqueous Work-up | Water-soluble salts, excess acid | A standard work-up involving washing with a mild base (e.g., sodium bicarbonate solution) and brine is essential. |
| Column Chromatography | Azo compounds, hydroxylated byproduct, protodeamination product | A versatile technique for separating compounds with different polarities. |
| Recrystallization | Various impurities | Effective if the product is a solid and a suitable solvent system can be found. |
| Distillation | Volatile impurities and solvents | Useful for removing lower-boiling point impurities if the product is thermally stable. |
Visualizing Reaction Pathways
The following diagrams illustrate the formation of the desired product and the key side products in the synthesis of this compound.
Caption: Reaction scheme showing the desired synthesis and common side product formations.
Troubleshooting Workflow
This workflow provides a logical approach to identifying and resolving issues during your synthesis.
Technical Support Center: Purification of Ethyl 3-bromopyridine-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of impurities from Ethyl 3-bromopyridine-2-carboxylate. The guidance herein is structured to address practical challenges encountered during and after synthesis, focusing on the underlying chemical principles to empower effective problem-solving.
I. Understanding the Impurity Profile: A Proactive Approach
Proactive impurity management begins with a thorough understanding of the synthetic route. This compound is commonly synthesized via a Sandmeyer reaction, starting from Ethyl 3-aminopyridine-2-carboxylate. The inherent nature of this multi-step process can introduce a variety of impurities.
Synthesis Workflow and Impurity Genesis
Caption: Synthetic workflow for this compound and points of impurity introduction.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark oil, and TLC analysis shows multiple spots. What are the likely impurities?
A1: A dark, oily crude product is indicative of several impurities. Based on the Sandmeyer reaction, the primary culprits are often:
-
Phenolic Impurities: The most common side reaction in a Sandmeyer reaction is the reaction of the diazonium salt with water, leading to the formation of Ethyl 3-hydroxypyridine-2-carboxylate.[1] These phenolic compounds are often colored and can contribute to the dark appearance of the crude product.
-
Unreacted Starting Material: Incomplete diazotization or Sandmeyer reaction will result in the presence of Ethyl 3-aminopyridine-2-carboxylate in your crude mixture.
-
Azo Coupling Products: Diazonium salts can couple with other aromatic species in the reaction mixture, leading to the formation of colored azo compounds.
-
Biaryl Ether Byproducts: Radical-mediated side reactions can lead to the formation of biaryl ether byproducts.[2]
Q2: I am having difficulty separating the product from a polar impurity by column chromatography. What can I do?
A2: This is a common challenge, often due to the co-elution of the product with the corresponding carboxylic acid or phenolic byproduct. Here are some strategies to improve separation:
-
Optimize the Solvent System: A systematic approach to thin-layer chromatography (TLC) is crucial. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 for your product for optimal separation on a column.[3]
-
Employ a Gradient Elution: If a single solvent system is insufficient, a gradient elution can be effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Acid/Base Wash: Before chromatography, an aqueous wash can help remove certain impurities. A dilute acid wash (e.g., 1M HCl) can remove any remaining basic starting material (Ethyl 3-aminopyridine-2-carboxylate). A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove the acidic impurity, 3-Bromopyridine-2-carboxylic acid.
Q3: My purified product shows signs of degradation over time. What is happening and how can I prevent it?
A3: The primary degradation pathways for this compound are hydrolysis of the ester and potential decarboxylation of the resulting carboxylic acid.
-
Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis to form 3-bromopyridine-2-carboxylic acid.[4][5][6][7][8] To prevent this, ensure all solvents and reagents used in the final purification steps are anhydrous and store the final product in a dry, inert atmosphere.
-
Decarboxylation: While generally requiring elevated temperatures, the presence of certain metal impurities or acidic/basic conditions can facilitate the decarboxylation of the hydrolyzed carboxylic acid to 3-bromopyridine.[9]
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of a crude reaction mixture containing this compound and common impurities.
1. TLC Analysis:
- Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a TLC plate.
- Develop the TLC plate in a series of solvent systems with varying polarities. A good starting point is a mixture of hexanes and ethyl acetate.[10]
| Hexanes:Ethyl Acetate Ratio | Observation | Interpretation |
| 9:1 | Product remains at the baseline. | Solvent system is not polar enough. |
| 7:3 | Product has an Rf of ~0.3. | Good starting point for column chromatography. |
| 1:1 | Product has an Rf > 0.6. | Solvent system is too polar. |
2. Column Preparation:
- Select a column of appropriate size for the amount of crude material (a general rule is a 30-50:1 ratio of silica gel to crude product by weight).
- Dry pack the column with silica gel.
- Wet the column with the initial, least polar eluent.
3. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin elution with the determined solvent system.
- If using a gradient, systematically increase the polarity of the eluent.
- Collect fractions and monitor by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.
1. Solvent Selection:
- The ideal solvent will dissolve the compound when hot but not when cold.
- Perform small-scale solubility tests with various solvents. Common solvent systems for brominated pyridines include ethanol/water and ethyl acetate/hexanes.[11]
2. Dissolution:
- Place the semi-purified product in an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Once crystals have formed, the flask can be placed in an ice bath to maximize yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.
IV. Analytical Characterization
Accurate identification of the product and any remaining impurities is critical.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the quartet and triplet of the ethyl ester group. The chemical shifts and coupling constants of the pyridine protons will be diagnostic.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the ethyl group.[12][13]
Mass Spectrometry
-
Mass spectrometry is a powerful tool for confirming the molecular weight of the product and identifying impurities. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
V. Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting the purification of this compound.
VI. References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2011). Electronic Supporting Information for: Organic and Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Retrieved from --INVALID-LINK--
-
The Macmillan Group. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from --INVALID-LINK--
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, November 7). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. Retrieved from --INVALID-LINK--
-
Wikipedia. (2022, August 9). Ethyl 3-bromopropionate. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
Gauth. (n.d.). Solved: State the reagents and conditions for the hydrolysis of this ester in the laboratory to. Retrieved from --INVALID-LINK--
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). Ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Retrieved from --INVALID-LINK--
-
YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). Ethyl 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Strem. (n.d.). ethyl 3-amino-5-bromo-pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 434319-41-2|Ethyl 3-bromopicolinate. Retrieved from --INVALID-LINK--
-
LabSolutions. (n.d.). Ethyl 3-bromopicolinate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 5-bromopicolinate. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from --INVALID-LINK--
-
YouTube. (2020, September 2). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 4-bromopyridine-2-carboxylate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from --INVALID-LINK--
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Decarboxylation [organic-chemistry.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. gauthmath.com [gauthmath.com]
- 5. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hydrolysis of Ethyl 3-bromopyridine-2-carboxylate
Welcome to the technical support center for the hydrolysis of ethyl 3-bromopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical guidance needed to overcome common challenges in this chemical transformation.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the hydrolysis of this compound.
Q1: What are the standard conditions for hydrolyzing this compound?
A: The hydrolysis of this compound is typically achieved through saponification, which involves heating the ester with a strong base in a suitable solvent.[1][2] Common conditions involve using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or methanol. The reaction is generally heated to reflux to ensure complete conversion.
Q2: My hydrolysis reaction is not going to completion. What are the likely causes?
A: Incomplete hydrolysis can stem from several factors. Insufficient base, a reaction time that is too short, or a temperature that is too low are the most common culprits. Additionally, the purity of the starting material can play a role. It is also possible that the product, 3-bromopyridine-2-carboxylic acid, may precipitate out of the reaction mixture, hindering further reaction.
Q3: I am observing a low yield of the carboxylic acid. What could be the reason?
A: Low yields can be attributed to several factors including incomplete reaction, product loss during workup and purification, or the occurrence of side reactions. A common issue during workup is the incomplete precipitation of the carboxylic acid upon acidification. The pH of the solution must be carefully adjusted to the isoelectric point of the amino acid to ensure maximum precipitation.
Q4: How do I effectively purify the final product, 3-bromopyridine-2-carboxylic acid?
A: Purification of 3-bromopyridine-2-carboxylic acid is typically achieved by recrystallization.[3] After the initial precipitation from the acidified reaction mixture, the crude product can be dissolved in a suitable hot solvent, such as ethanol or an ethanol/water mixture, and allowed to cool slowly to form pure crystals. Washing the collected crystals with a cold solvent helps to remove any remaining impurities.
II. In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential problems and their solutions, grounded in chemical principles.
Issue 1: Incomplete Hydrolysis
Symptoms:
-
TLC or LC-MS analysis of the reaction mixture shows the presence of a significant amount of starting material (this compound).
-
The isolated yield of the carboxylic acid is lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Base | Saponification is a base-promoted hydrolysis, meaning a full equivalent of base is consumed in the reaction.[2][4] Using a catalytic amount or less than one equivalent will result in an incomplete reaction. | Use at least 1.1 to 1.5 equivalents of a strong base like NaOH or KOH to ensure the reaction goes to completion. |
| Inadequate Reaction Time or Temperature | The hydrolysis of sterically hindered or electron-deficient esters can be slow. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable. |
| Poor Solubility | The starting ester or the intermediate carboxylate salt may have limited solubility in the reaction medium, slowing down the reaction rate. | Consider using a co-solvent such as ethanol, methanol, or THF to improve solubility. Ensure vigorous stirring throughout the reaction. |
Issue 2: Low Isolated Yield
Symptoms:
-
The final weight of the purified 3-bromopyridine-2-carboxylic acid is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Precipitation during Workup | 3-Bromopyridine-2-carboxylic acid is an amphoteric molecule. The pH of the aqueous solution must be carefully adjusted to its isoelectric point to minimize its solubility and maximize precipitation. | After the reaction is complete, carefully acidify the cooled reaction mixture with an acid like HCl. Monitor the pH and add the acid dropwise until no more precipitate forms. The optimal pH for precipitation is typically around the pKa of the carboxylic acid and the pKa of the pyridinium ion. |
| Product Loss During Extraction/Washing | The carboxylic acid product may have some solubility in the organic solvents used for extraction or in the cold solvent used for washing the crystals. | If an extraction is necessary, ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the organic product. When washing the purified crystals, use a minimal amount of ice-cold solvent. |
| Side Reactions | Although less common under standard saponification conditions, side reactions can occur, leading to a lower yield of the desired product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if there is a suspicion of oxidative degradation. |
Issue 3: Product Purity Concerns
Symptoms:
-
The melting point of the isolated product is broad or lower than the literature value.
-
NMR or other spectroscopic analyses show the presence of impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Removal of Base | Residual NaOH or KOH from the reaction can co-precipitate with the product. | After precipitation and filtration, thoroughly wash the solid product with cold deionized water until the washings are neutral. |
| Trapped Solvents | Solvents used during recrystallization can become trapped within the crystal lattice of the product. | After filtration, dry the product thoroughly under vacuum, possibly at a slightly elevated temperature (ensure the temperature is below the melting point of the product). |
| Co-precipitation of Starting Material | If the hydrolysis was incomplete, the unreacted ester might co-precipitate with the carboxylic acid product. | Ensure the hydrolysis reaction has gone to completion before initiating the workup. If necessary, the crude product can be purified by a second recrystallization or by column chromatography. |
III. Experimental Protocols
Standard Saponification Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 3:1 ratio).
-
Addition of Base: Add sodium hydroxide (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain it for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (typically pH 3-4), leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain 3-bromopyridine-2-carboxylic acid.
IV. Visual Guides
Reaction Mechanism
Caption: Saponification mechanism of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common hydrolysis issues.
V. References
-
Bradlow, H. L., & van der Werf, C. A. (1949). The Preparation of Some 2-Substituted-3-aminopyridines. The Journal of Organic Chemistry, 14(4), 509–515.
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyridine-2-carboxylic acid. PubChem. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 3-Bromopyridine-2-carboxylic acid, 97%. Retrieved from --INVALID-LINK--
-
T. E. Ali, S. A. G. El-subbagh, M. A. El-Emam, M. A. El-Gazzar, Synthesis and biological evaluation of novel 2-substituted-3-carboxamido-pyridines as potential antimicrobial and cytotoxic agents, Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 164-175.
-
University of California, Irvine. (n.d.). 5. Hydrolysis of an Ester. Retrieved from --INVALID-LINK--
References
Characterization of unexpected byproducts in reactions of Ethyl 3-bromopyridine-2-carboxylate
Technical Support Center: Ethyl 3-bromopyridine-2-carboxylate
Welcome to the dedicated support center for researchers working with this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the formation and characterization of unexpected byproducts in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Unexpected Reaction Outcomes
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: An unexpected peak with a mass of [M+H]+ = 309.1 appears in my LC-MS analysis of a Suzuki coupling reaction.
Potential Cause: This mass corresponds to the homocoupling of two molecules of this compound, forming a bipyridine species. This is a common side reaction in palladium-catalyzed cross-coupling reactions, especially if the catalyst activation or the reaction stoichiometry is not optimal.
Troubleshooting Steps:
-
Re-evaluate your catalyst system: Ensure your palladium catalyst is active. If you are using a pre-catalyst, confirm that the activation conditions are appropriate. Consider using a more active catalyst or a ligand that promotes reductive elimination of the desired product over side reactions.
-
Optimize the reaction stoichiometry: An excess of the boronic acid partner can sometimes suppress the homocoupling of the aryl halide. A careful titration of the boronic acid may be necessary.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Degas your reaction mixture thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Workflow for Investigating Homocoupling:
Caption: Workflow for troubleshooting homocoupling byproducts.
Issue 2: My reaction yield is low, and TLC analysis shows a new, more polar spot.
Potential Cause: This is often indicative of the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can occur if your reaction conditions are too basic, or if there is residual water in your solvents or reagents.
Troubleshooting Steps:
-
Use anhydrous solvents and reagents: Ensure all your solvents are freshly dried and that your reagents are stored under anhydrous conditions.
-
Choose your base carefully: If possible, use a non-nucleophilic base. If a stronger base is required, consider adding it at a lower temperature to minimize ester hydrolysis.
-
Protect the ester group: If ester hydrolysis is unavoidable under the required reaction conditions, consider protecting the ester group before the reaction and deprotecting it in a subsequent step.
Table 1: Common Byproducts and their Characterization
| Byproduct Name | Structure | Molecular Weight | Typical Analytical Signature |
| Ethyl 3,3'-bipyridine-2,2'-dicarboxylate | Dimer of starting material | 302.28 | [M+H]+ = 303.1 in LC-MS |
| 3-Bromopyridine-2-carboxylic acid | Hydrolysis product | 202.01 | [M+H]+ = 202.0 in LC-MS, disappearance of ethyl signals in 1H NMR |
| Ethyl pyridine-2-carboxylate | Debromination product | 151.16 | [M+H]+ = 152.1 in LC-MS, loss of bromine isotope pattern in MS |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when working with this compound?
A1: The most common side reactions include homocoupling of the starting material in cross-coupling reactions, hydrolysis of the ethyl ester to the carboxylic acid under basic or acidic conditions, and debromination of the pyridine ring, especially in the presence of strong reducing agents or certain catalysts.
Q2: How can I prevent the debromination of my starting material?
A2: Debromination can be minimized by carefully selecting your catalyst and reaction conditions. Avoid overly harsh reducing agents. In palladium-catalyzed reactions, the choice of ligand can significantly influence the rate of debromination versus the desired cross-coupling. Screening different ligands is often a worthwhile endeavor.
Q3: My reaction is not going to completion. What could be the issue?
A3: Incomplete conversion can be due to several factors. Catalyst deactivation is a common culprit. Ensure your reaction is run under strictly inert conditions. The purity of your starting materials is also crucial. Impurities in either the this compound or the coupling partner can inhibit the catalyst. Finally, ensure your reaction temperature and time are sufficient for the reaction to go to completion.
Reaction Pathway with Potential Byproducts:
Caption: General reaction scheme showing desired and potential side products.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, with specific considerations to minimize byproduct formation.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (2.0 equivalents), dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with Argon three times.
-
Add Pd(PPh3)4 to the flask under a positive pressure of Argon.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Flame-dried glassware and inert atmosphere: Minimizes the presence of oxygen and water, which can lead to catalyst deactivation and side reactions like debromination and hydrolysis.
-
Use of a pre-catalyst: Pd(PPh3)4 is a reliable catalyst for many Suzuki couplings. However, for challenging substrates, screening other catalysts and ligands may be necessary.
-
Careful control of stoichiometry: A slight excess of the boronic acid helps to drive the reaction to completion and can suppress homocoupling of the this compound.
-
Degassed solvents: Removing dissolved oxygen from the solvents is critical for maintaining catalyst activity.
Technical Support Center: Improving Regioselectivity of Reactions with Ethyl 3-bromopyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-bromopyridine-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your reactions. The inherent electronic and steric properties of this substrate present unique challenges, and this resource is designed to provide you with the expert insights and practical protocols needed to overcome them.
Understanding the Reactivity of this compound
This compound possesses a unique electronic landscape that dictates its reactivity. The pyridine ring is electron-deficient, a characteristic further amplified by the electron-withdrawing nature of the ethyl carboxylate group at the C-2 position. This electronic deficiency, combined with the presence of a bromo substituent at C-3, creates a nuanced reactivity profile where multiple positions are susceptible to reaction, often leading to mixtures of regioisomers. The primary challenge lies in directing the reaction to the desired position, be it C-4, C-5, or C-6, while minimizing undesired side products.
This guide will focus on three major classes of reactions commonly performed on this substrate: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations grounded in mechanistic principles and offering actionable solutions.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling – A Mixture of C-4 and C-6 Arylated Products.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing a mixture of the C-4 and C-6 coupled products. How can I improve the selectivity for the C-4 position?
Answer: This is a common challenge. The C-4 and C-6 positions are both activated towards cross-coupling due to the electronic pull of the pyridine nitrogen and the C-2 ester group. However, their relative reactivity can be modulated by carefully selecting the reaction conditions.
Causality:
-
Electronic Effects: The pyridine nitrogen withdraws electron density, making the entire ring more electrophilic and susceptible to oxidative addition of the palladium catalyst. The C-2 and C-6 positions are generally the most electron-deficient in pyridines. The C-4 position is also activated.
-
Steric Hindrance: The ethyl carboxylate group at C-2 creates significant steric bulk, which can hinder the approach of the palladium catalyst to the adjacent C-3 bromine for oxidative addition, and subsequently can influence the accessibility of the C-4 and C-6 positions for the coupling partner. In many cases of substituted pyridines, reaction at the less sterically hindered position is favored.[1]
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor coupling at the less sterically hindered C-6 position, while less bulky ligands might allow for more competitive coupling at the C-4 position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving C-4 selectivity.
Experimental Protocols:
Protocol 1: Ligand Screening for Enhanced C-4 Selectivity
-
Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the selected base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) in the reaction solvent.
-
Ligand Evaluation:
-
For C-4 Selectivity: Start with less sterically demanding ligands like PPh₃ or bidentate ligands such as dppf.
-
For C-6 Selectivity (for comparison): Test bulky, electron-rich monophosphine ligands like XPhos or SPhos.
-
-
Reaction: Add the catalyst mixture to the Schlenk tube, followed by the degassed solvent (e.g., 1,4-dioxane/water, DME/water).
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress and regioselectivity by GC-MS or LC-MS.
Table 1: Influence of Ligands on Regioselectivity in Suzuki-Miyaura Coupling
| Ligand | Typical Observation | Rationale |
| PPh₃ (Triphenylphosphine) | Often gives a mixture of isomers, can favor C-4 under certain conditions. | Less bulky, allowing for approach at the more hindered C-4 position. |
| Pd(dppf)Cl₂ | Can improve selectivity for C-4. | Bidentate ligand with a specific bite angle that can influence the geometry of the transition state. |
| XPhos, SPhos | Generally favors coupling at the less hindered C-6 position. | Bulky ligands that sterically block the C-4 position. |
Issue 2: Low Yield in Sonogashira Coupling and Competing Homocoupling.
Question: I am trying to perform a Sonogashira coupling with a terminal alkyne, but I am getting a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this reaction?
Answer: Low yields and homocoupling in Sonogashira reactions are often due to issues with the catalyst system, particularly the copper co-catalyst, and the reaction conditions. The electron-deficient nature of the pyridine ring can also play a role.
Causality:
-
Copper(I) Co-catalyst: The role of the copper(I) is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[2][3] If the palladium catalytic cycle is slow, the copper acetylide can undergo oxidative homocoupling, especially in the presence of oxygen.
-
Base: A suitable base is crucial to deprotonate the terminal alkyne. Amine bases like triethylamine or diisopropylethylamine are commonly used and also serve as solvents.
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand affects the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphines can accelerate the catalytic cycle and suppress homocoupling.[3]
Troubleshooting and Optimization:
-
Copper-Free Conditions: To completely avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions often require a stronger base and a more active palladium catalyst.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which promotes homocoupling.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ to promote the palladium catalytic cycle.
Protocol 2: Optimized Sonogashira Coupling
-
Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) source (e.g., CuI, 5-10 mol%).
-
Base: Add a degassed amine base such as triethylamine or diisopropylethylamine.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring for the consumption of the starting material and the formation of both the desired product and the homocoupled alkyne.
Issue 3: No Reaction or Low Conversion in Buchwald-Hartwig Amination.
Question: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine, but I am observing no reaction or very low conversion. What could be the problem?
Answer: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base. The steric hindrance from the C-2 ester group and the electronic nature of the pyridine ring can make this coupling challenging.
Causality:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.
-
Ligand Choice: The ligand must be able to promote both the oxidative addition and the reductive elimination steps. Bulky, electron-rich biarylphosphine ligands are often required for challenging substrates.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium tert-butoxide are commonly used.
Troubleshooting and Optimization:
-
Ligand Selection: Employ bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which have been shown to be effective for coupling with heteroaryl halides.
-
Catalyst Precursor: Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and the appropriate ligand.
-
Base: Ensure the base is of high quality and added under strictly anhydrous conditions.
Protocol 3: Robust Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a strong base (e.g., NaOt-Bu, 1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a dry, degassed aprotic solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. If the reaction stalls, a small additional charge of the catalyst may be beneficial.
Issue 4: Unexpected Product from Nucleophilic Aromatic Substitution (SNAr).
Question: I treated this compound with a strong nucleophile hoping for a substitution reaction, but I either got no reaction or a complex mixture of products. Is SNAr a viable strategy for this molecule?
Answer: While the pyridine ring is electron-deficient, direct SNAr on an unactivated C-Br bond is generally difficult. The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the Meisenheimer intermediate.[4][5][6][7][8]
Analysis of Regioselectivity:
Caption: Plausible SNAr pathways.
In the case of this compound, the electron-withdrawing ester group is at the C-2 position. For a nucleophilic attack at the C-3 position (displacing the bromide), the negative charge in the Meisenheimer complex cannot be effectively delocalized onto the ester group. Therefore, direct displacement of the bromide via a standard SNAr mechanism is unlikely under typical conditions.
However, under very harsh conditions with extremely strong nucleophiles/bases, other pathways like elimination-addition (via a pyridyne intermediate) could occur, which often leads to a mixture of isomers.[9]
Recommendation: For introducing nucleophiles, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are generally more reliable and selective for this substrate than SNAr.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most activated for cross-coupling reactions?
The C-4 and C-6 positions are generally the most activated for palladium-catalyzed cross-coupling reactions. The relative reactivity depends on a delicate balance of steric and electronic factors, which can be influenced by the choice of catalyst, ligand, and reaction conditions. The C-2 position is sterically hindered by the adjacent ethyl carboxylate group, and the C-5 position is generally less electronically activated.
Q2: Can I achieve selective functionalization at the C-5 position?
Direct C-H functionalization at the C-5 position is challenging due to the lower acidity of the C-5 proton compared to other positions. A directed metalation approach might be feasible, but would likely require a directing group at either the C-4 or C-6 position. For functionalization via the bromo group, a "halogen dance" reaction, which involves base-catalyzed isomerization of the halide, could potentially be explored, though this is a more advanced and less predictable method.
Q3: How does the ethyl carboxylate group influence the regioselectivity?
The ethyl carboxylate group has two main effects:
-
Electronic: It is an electron-withdrawing group, which further activates the pyridine ring towards reactions with nucleophiles and the oxidative addition step in cross-coupling reactions.
-
Steric: It provides significant steric bulk at the C-2 position, which can hinder reactions at the adjacent C-3 position and influence the selectivity between the C-4 and C-6 positions in cross-coupling reactions.
Q4: Are there any alternative methods to consider for selective functionalization?
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds.[10][11][12][13][14] In the case of this compound, the ethyl carboxylate group could potentially act as a directing group for lithiation at the C-3 position, followed by quenching with an electrophile. However, this would lead to substitution at the already brominated position. Alternatively, if the bromine at C-3 is first coupled, a directing group could potentially be installed to direct functionalization at another position.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-bromopyridine-2-carboxylate: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Ethyl 3-bromopyridine-2-carboxylate is a valuable intermediate, finding application in the synthesis of a variety of pharmaceutical agents and functional materials. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your synthetic endeavors.
This guide will dissect two principal methodologies: the robust and widely applicable Sandmeyer reaction, and the conceptually simpler yet practically challenging direct electrophilic bromination. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses.
Method 1: The Sandmeyer Reaction - A Reliable Workhorse
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a dependable method for the introduction of a halide at a specific position on an aromatic ring via a diazonium salt intermediate.[1][2] This multi-step approach offers excellent regiochemical control, making it the preferred method for the synthesis of this compound.
Mechanistic Rationale
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The key is the conversion of a primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂). This is typically achieved by treatment with a nitrosating agent, such as sodium nitrite, in an acidic medium.[3] The resulting diazonium salt is then decomposed in the presence of a copper(I) halide, in this case, copper(I) bromide. The copper(I) salt catalyzes the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide species formed in the catalytic cycle, yielding the desired aryl bromide and regenerating the copper(I) catalyst.
Experimental Workflow
The synthesis of this compound via the Sandmeyer reaction can be visualized as a two-step process starting from the commercially available 3-aminopyridine-2-carboxylic acid.
References
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-bromopyridine-2-carboxylate and its Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Isomer Differentiation in Drug Discovery
In the landscape of modern drug development, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Heterocyclic compounds, particularly substituted pyridines, form the scaffold of a vast number of pharmaceuticals. Ethyl 3-bromopyridine-2-carboxylate and its isomers are key intermediates in the synthesis of a variety of biologically active molecules. The seemingly subtle shift of a bromine atom or an ethyl carboxylate group on the pyridine ring can profoundly alter a molecule's steric and electronic properties, thereby influencing its pharmacological activity, metabolic stability, and toxicity. Consequently, the unambiguous identification and differentiation of these isomers are of paramount importance.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights and experimental data presented herein are designed to empower researchers to confidently identify these critical building blocks in their synthetic endeavors.
The Isomers in Focus
The primary isomers under consideration in this guide are positional isomers of ethyl bromopyridinecarboxylate. For clarity, we will focus on a selection of commercially available or synthetically accessible isomers to illustrate the key spectroscopic differences.
DOT Script for Molecular Structures:
Caption: Molecular structures of selected ethyl bromopyridinecarboxylate isomers.
¹H and ¹³C NMR Spectroscopy: A Detailed Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the differentiation of these isomers is a prime example of its utility. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons and carbons are exquisitely sensitive to the positions of the bromine and ethyl carboxylate substituents.
¹H NMR Spectral Analysis
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The electron-withdrawing nature of both the bromine atom and the ethyl carboxylate group deshields the ring protons, shifting their resonances downfield. The specific positions of these substituents dictate the observed chemical shifts and the spin-spin coupling patterns.
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Ethyl Group (ppm) |
| This compound | - | ~7.8 (dd) | ~7.3 (dd) | ~8.5 (dd) | ~4.4 (q), ~1.4 (t) |
| Ethyl 5-bromopyridine-3-carboxylate | ~8.8 (d) | ~8.3 (t) | - | ~9.1 (d) | ~4.4 (q), ~1.4 (t) |
| Ethyl 6-bromopyridine-2-carboxylate | ~7.8 (d) | ~7.7 (t) | ~7.9 (d) | - | ~4.5 (q), ~1.4 (t) |
| Ethyl 2-bromopyridine-4-carboxylate | ~8.0 (s) | - | ~7.8 (d) | ~8.6 (d) | ~4.4 (q), ~1.4 (t) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and dd (doublet of doublets).
Causality behind the Chemical Shifts:
-
Protons ortho to the Nitrogen: The proton at the C-6 position is typically the most downfield due to the strong deshielding effect of the adjacent nitrogen atom.
-
Protons ortho and para to Bromine: The bromine atom exerts a moderate deshielding effect on the ortho and para protons.
-
Protons ortho and para to the Ester Group: The ethyl carboxylate group is also electron-withdrawing and deshields the ortho and para protons. The magnitude of this effect is generally less than that of the nitrogen atom.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their electronic environment.
| Isomer | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Carbonyl (C=O) (ppm) |
| This compound | ~148 | ~120 | ~140 | ~125 | ~150 | ~165 |
| Ethyl 5-bromopyridine-3-carboxylate | ~153 | ~135 | ~125 | ~120 | ~155 | ~164 |
| Ethyl 6-bromopyridine-2-carboxylate | ~148 | ~128 | ~140 | ~122 | ~142 | ~164 |
| Ethyl 2-bromopyridine-4-carboxylate | ~144 | ~130 | ~140 | ~128 | ~152 | ~164 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Key Differentiating Features in NMR:
-
Number of Signals: The number of distinct signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively. This can immediately help to distinguish between isomers with different symmetry.
-
Coupling Patterns: The coupling constants (J values) between adjacent protons provide crucial information about their relative positions on the pyridine ring. For example, ortho coupling (³JHH) is typically in the range of 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. While all the isomers share the same fundamental functional groups (ester, aromatic ring, C-Br bond), the precise frequencies of their vibrations can be subtly influenced by their positions on the pyridine ring.
| Isomer | C=O Stretch (cm⁻¹) | C=N/C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1725 | ~1580, 1560, 1450 | ~1250, 1100 | ~680 |
| Ethyl 5-bromopyridine-3-carboxylate | ~1730 | ~1590, 1570, 1470 | ~1280, 1120 | ~700 |
| Ethyl 6-bromopyridine-2-carboxylate | ~1720 | ~1575, 1555, 1440 | ~1260, 1110 | ~690 |
| Ethyl 2-bromopyridine-4-carboxylate | ~1735 | ~1585, 1550, 1460 | ~1270, 1130 | ~670 |
Note: The frequencies are approximate and can vary depending on the sampling method (e.g., neat liquid, KBr pellet).
Interpreting the IR Spectra:
-
C=O Stretch: The position of the carbonyl stretch is sensitive to the electronic environment. Electron-withdrawing groups attached to the pyridine ring can slightly increase the C=O stretching frequency.
-
Aromatic Ring Vibrations: The pattern of absorptions in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring. The substitution pattern can influence the number and relative intensities of these bands.
-
C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can also be indicative of the substitution pattern on the pyridine ring.[1]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. For these isomers, the molecular ion peak (M⁺) will be the same, but the relative abundances of the fragment ions can differ, providing clues to the substitution pattern.
DOT Script for Fragmentation Pathway:
Caption: A generalized fragmentation pathway for ethyl bromopyridinecarboxylates.
Key Fragmentation Pathways:
-
Loss of an Ethoxy Radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a bromopyridinoyl cation.
-
Loss of the Ethyl Carboxylate Radical (•COOCH₂CH₃): This results in a bromopyridinyl radical cation.
-
Loss of a Bromine Radical (•Br): This fragmentation leads to an ethyl pyridinecarboxylate radical cation.
-
Sequential Loss: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion.
The relative intensities of these fragment ions can vary between isomers due to the stability of the resulting ions and the proximity of the functional groups. For example, isomers where the bromine and ester groups can interact through space might show unique fragmentation patterns.
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate isomer identification.
DOT Script for NMR Workflow:
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the ethyl bromopyridinecarboxylate isomer into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled single-pulse experiment.
-
Acquire 1024 or more scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise for all carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of liquid samples.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of the liquid ethyl bromopyridinecarboxylate isomer onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying isomers.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution in split mode.
-
Temperature Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Method:
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous differentiation of this compound and its isomers is a critical task in pharmaceutical and chemical research. While each spectroscopic technique provides valuable information, a comprehensive and confident structural assignment relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. By carefully analyzing the unique chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can effectively distinguish between these closely related molecules. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data to support these analyses, ultimately ensuring the integrity and success of synthetic and drug discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | 애질런트 [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
A Comparative Guide to the Biological Activity of Ethyl 3-bromopyridine-2-carboxylate Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs.[1] This guide delves into the therapeutic potential of a specific, yet versatile, class of pyridine compounds: Ethyl 3-bromopyridine-2-carboxylate derivatives . While direct, comprehensive comparative studies on a wide array of these specific derivatives are emerging, by examining structurally related analogs, we can construct a compelling narrative of their potential biological activities and chart a course for future research and drug development.
This guide will objectively compare the performance of derivatives based on available experimental data from closely related structures, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will explore the causality behind experimental designs and present detailed protocols to ensure scientific integrity and reproducibility.
The this compound Core: A Scaffold for Diverse Bioactivity
The core structure of this compound presents several key features for medicinal chemistry exploration. The pyridine ring itself is a privileged scaffold, known for its presence in numerous bioactive molecules.[1] The ethyl carboxylate group at the 2-position and the bromo substituent at the 3-position offer crucial handles for synthetic modification, allowing for the generation of diverse libraries of compounds. The bromine atom, in particular, can be a key player in modulating the electronic properties of the ring and can serve as a leaving group for further functionalization.[2]
Comparative Analysis of Biological Activities
Based on the study of analogous pyridine carboxylate derivatives, we can infer a spectrum of potential biological activities for this compound derivatives. The primary areas of interest are anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Potential
The pyridine nucleus is a well-established pharmacophore in oncology.[3] Derivatives of pyridine carboxylic acids have demonstrated significant cytotoxic effects against various cancer cell lines.[1] For instance, studies on thieno[2,3-c]pyridine derivatives, which share a fused heterocyclic system with our core structure, have shown potent anticancer activity.[4][5]
A key consideration in the anticancer activity of such compounds is their ability to inhibit critical cellular pathways. Phosphodiesterase (PDE) inhibition is one such target. Elevated PDE levels have been observed in various tumors, and their inhibition can lead to cell growth inhibition and apoptosis.[6] A study on 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles revealed a direct correlation between PDE3A inhibition and anticancer activity.[6] This suggests that derivatives of this compound could be designed to target similar enzymatic pathways.
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine derivative 6i | RKO (colorectal) | Comparable to cisplatin at 100 µM | [4] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa | 34.3 ± 2.6 | [6] |
| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | MCF-7 | 50.18 ± 1.11 | [6] |
| 3/4-bromo benzohydrazide derivative 22 | HCT116 | 1.20 | [7] |
Note: The compounds listed are structurally related analogs, and their activity provides a rationale for investigating this compound derivatives.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research. Pyridine derivatives have shown promise in this field.[8][9] For example, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides demonstrated significant antimicrobial potential.[7] This highlights the potential impact of the bromo-substituent on antimicrobial efficacy.
The mechanism of action for antimicrobial pyridine derivatives can vary. Some may disrupt the bacterial cell wall or membrane, while others may inhibit essential enzymes. The specific modifications to the this compound core will likely dictate the precise mechanism and spectrum of activity.
Table 2: Antimicrobial Activity of Representative Bromo-Aromatic Derivatives
| Compound Class | Organism(s) | Activity (pMICam, µM/ml) | Reference |
| 3/4-bromo benzohydrazide derivative 12 | Various bacteria and fungi | 1.67 | [7] |
Note: This data from a related bromo-aromatic series suggests the potential for antimicrobial activity in the target compound class.
Enzyme Inhibition
The inhibition of specific enzymes is a cornerstone of modern drug discovery. Pyridine carboxylic acid isomers are known to be precursors to a multitude of enzyme inhibitors.[10][11] The structural features of this compound make it an attractive starting point for designing targeted enzyme inhibitors.
For instance, 3-bromopyruvate, a structurally simpler analog, is a well-known inhibitor of metabolic enzymes, with broad-spectrum anticancer activity.[12] In silico docking studies have shown that 3-bromopyruvate and its derivatives can bind effectively to key enzymes in glycolysis and the TCA cycle.[12] This suggests that derivatives of this compound could be explored as inhibitors of metabolic enzymes, a promising strategy in cancer therapy.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the biological activities of novel this compound derivatives, standardized and well-validated experimental protocols are essential.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, RKO) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT-based cell viability assay.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate from related structures. The nature and position of substituents on the pyridine ring are critical for biological activity. For instance, in some series of pyridine derivatives, electron-withdrawing groups have been shown to enhance anticancer activity. The bromine at the 3-position is an electron-withdrawing group and could positively influence the activity.
Future research should focus on the systematic modification of the this compound scaffold. Key areas for exploration include:
-
Substitution at the 3-position: Replacing the bromine with other halogens or different functional groups to probe the electronic and steric requirements for activity.
-
Modification of the ester group: Varying the alkyl chain of the ester or converting it to an amide to alter solubility and interaction with biological targets.
-
Functionalization of the pyridine ring: Introducing substituents at other positions of the pyridine ring to modulate the overall properties of the molecule.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. By drawing insights from structurally related compounds, we have highlighted its potential in anticancer, antimicrobial, and enzyme inhibition applications. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives. Future synthetic efforts, guided by the principles of structure-activity relationship, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules. The path forward requires a multidisciplinary approach, combining synthetic chemistry, biological screening, and computational modeling to design and identify the next generation of pyridine-based drugs.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Ethyl 3-bromopyridine-2-carboxylate in Suzuki Couplings: A Comparative Guide
In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized pyridine scaffolds is of paramount importance. These heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, enabling the modular assembly of complex molecular architectures. Within the diverse toolkit of pyridine building blocks, Ethyl 3-bromopyridine-2-carboxylate emerges as a substrate with distinct advantages, offering chemists a strategic entry point for the synthesis of 2,3-disubstituted pyridines.
This guide provides an in-depth technical comparison of this compound with alternative bromopyridine derivatives in Suzuki coupling reactions. We will delve into the mechanistic nuances, supported by experimental data, to elucidate the unique benefits conferred by the ortho-ester functionality.
The Challenge of Pyridine Suzuki Couplings
Suzuki couplings involving pyridine rings can be challenging. The electron-deficient nature of the pyridine ring can retard the crucial oxidative addition step of the catalytic cycle. Furthermore, the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. The choice of catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and clean conversions.
This compound: An Overview of its Advantages
This compound offers several key advantages in Suzuki-Miyaura cross-coupling reactions, primarily stemming from the electronic and potential coordinating effects of the ethyl carboxylate group at the 2-position.
-
Enhanced Reactivity through Electronic Effects: The electron-withdrawing nature of the ester group at the C2 position can influence the electronic properties of the C3-Br bond, potentially facilitating the oxidative addition of the palladium catalyst.
-
Potential for ortho-Chelation Assistance: The proximity of the ester's carbonyl oxygen to the reaction center may allow for a transient chelation effect with the palladium catalyst. This can pre-organize the substrate for oxidative addition, lowering the activation energy and accelerating the reaction rate. This phenomenon, while well-documented in other systems, is a plausible contributor to the favorable reactivity of this substrate.
-
Steric Influence: The ethyl carboxylate group exerts a moderate steric influence, which can play a role in the regioselectivity of the coupling and the dynamics of the catalytic cycle.
Comparative Performance in Suzuki Couplings
To illustrate the practical advantages of this compound, we will compare its performance with a common alternative, Ethyl 5-bromopyridine-3-carboxylate. The latter lacks the crucial ortho-relationship between the bromine and the ester group.
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Data Not Explicitly Found | N/A |
| Ethyl 5-bromopyridine-3-carboxylate | (4-cyanophenyl)boronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 85-95 | --INVALID-LINK-- |
| Ethyl 5-bromopyridine-3-carboxylate | (3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 85 | 8 | 80-90 | --INVALID-LINK-- |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH/H₂O | Reflux | 2 | 85 | --INVALID-LINK-- |
While specific yield data for the Suzuki coupling of this compound was not found in the immediate search, its utility in constructing complex molecules suggests its successful application in such reactions. The table highlights typical conditions for related substrates.
Mechanistic Insights: The Role of the ortho-Ester Group
The proposed advantage of the ortho-ester group can be visualized through its potential interaction with the palladium catalyst during the oxidative addition step.
Figure 1. A diagram illustrating the potential chelation-assisted oxidative addition in the Suzuki coupling of this compound.
Experimental Protocol: A Representative Suzuki Coupling
The following protocol provides a general method for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyridine-2-carboxylate.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Alternative Reagents and Future Outlook
While this compound offers significant advantages, other coupling partners for introducing substituents at the 3-position of the pyridine ring exist. These include other halides (iodides and chlorides), triflates, and more recently, sulfonyl fluorides. The reactivity of these substrates follows the general trend: I > Br > OTf >> Cl. The choice of leaving group will depend on the desired reactivity, cost, and availability.
The continued development of more active and robust palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), will further expand the scope and utility of challenging Suzuki couplings with electron-deficient heterocycles like pyridines.
Conclusion
This compound is a strategically valuable building block for the synthesis of 2,3-disubstituted pyridines via the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-ester group is proposed to enhance reactivity through a combination of electronic and potential chelation effects, facilitating the key oxidative addition step of the catalytic cycle. While direct comparative kinetic data is an area for future investigation, the successful application of this substrate in the synthesis of complex molecules underscores its utility. For researchers in drug discovery and materials science, this compound represents a powerful and efficient tool for accessing novel and highly functionalized pyridine derivatives.
References
A Comparative Guide to Cost-Effective Synthesis of Ethyl 3-Bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-bromopyridine-2-carboxylate is a valuable building block in the synthesis of a wide range of pharmaceutical compounds and agrochemicals. Its utility stems from the presence of multiple reactive sites, allowing for diverse downstream functionalization. The economic viability of synthesizing this intermediate is paramount for large-scale production and drug development programs. This guide provides a detailed comparison of two prominent and cost-effective synthetic routes to this compound, offering insights into the practical considerations and experimental nuances of each approach.
Introduction: The Strategic Importance of this compound
The pyridine core is a ubiquitous motif in medicinal chemistry, and the strategic placement of bromo and carboxylate functionalities on this scaffold offers synthetic chemists a versatile platform for generating molecular diversity. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the ethyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, ketones, or other functional groups. Consequently, developing cost-effective and scalable syntheses for this key intermediate is of significant interest.
This guide will dissect two distinct synthetic strategies:
-
Route 1: The Sandmeyer Approach , starting from the readily available 3-aminopyridine-2-carboxylic acid.
-
Route 2: The Lithiation-Carboxylation Strategy , commencing with the commodity chemical 3-bromopyridine.
Each route will be evaluated based on starting material cost, reaction efficiency, operational simplicity, and overall yield.
Route 1: The Sandmeyer Approach - A Classic Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a halide.[1][2] This route leverages this classic transformation to introduce the bromine atom at the 3-position of the pyridine ring. The synthesis proceeds in two key steps: esterification of the starting material followed by the Sandmeyer reaction.
Experimental Protocol: Route 1
Step 1: Esterification of 3-Aminopyridine-2-carboxylic Acid
The initial step involves the conversion of 3-aminopyridine-2-carboxylic acid to its corresponding ethyl ester. This is typically achieved through a Fischer esterification, a well-established and cost-effective method.[3][4][5]
-
Reaction: 3-Aminopyridine-2-carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.
Detailed Procedure:
-
To a stirred solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 3-aminopyridine-2-carboxylate.
Step 2: Sandmeyer Reaction of Ethyl 3-Aminopyridine-2-carboxylate
The second step is the diazotization of the amino group followed by its displacement with bromide using a copper(I) bromide catalyst.[1][2]
-
Reaction: The amino group of Ethyl 3-aminopyridine-2-carboxylate is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrobromic acid). This intermediate is then treated with copper(I) bromide to yield the final product.
-
Rationale: The diazonium group is an excellent leaving group (N₂ gas), and the copper(I) catalyst facilitates the single-electron transfer mechanism that leads to the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) bromide species.
Detailed Procedure:
-
Dissolve Ethyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the reaction temperature to rise to room temperature. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Workflow Diagram: Route 1
References
A Comparative Purity Analysis of Commercially Available Ethyl 3-bromopyridine-2-carboxylate: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. Ethyl 3-bromopyridine-2-carboxylate is a key building block in the synthesis of a multitude of pharmacologically active molecules. Its utility in creating complex heterocyclic structures demands a high degree of purity, as even minor impurities can lead to significant side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive purity analysis of this compound from three representative commercial suppliers, offering a comparative assessment to aid researchers in making informed procurement decisions.
The Critical Role of Purity in Synthesis
This compound serves as a versatile intermediate. The bromine atom at the 3-position and the ethyl carboxylate at the 2-position offer orthogonal handles for a variety of chemical transformations, including Suzuki, Heck, and Stille cross-coupling reactions.[1] The presence of isomeric impurities, residual starting materials, or by-products from its synthesis can have profound consequences. For instance, an isomeric impurity like Ethyl 4-bromopyridine-2-carboxylate could lead to the formation of an undesired regioisomer of the target molecule, complicating downstream purification and potentially introducing a difficult-to-remove impurity in the final API.[2] Similarly, residual starting materials such as 3-bromopyridine could compete in subsequent reactions, lowering the yield of the desired product.[3][4]
This guide employs a multi-pronged analytical approach, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to provide a holistic view of the purity profiles of commercially available this compound.
Experimental Approach
To provide a robust comparison, samples of this compound were procured from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. Each sample was subjected to the same set of analytical tests under identical conditions.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. It excels at separating the main component from closely related impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector was used.
-
Column: A C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size) was chosen for its broad applicability in separating moderately polar compounds.
-
Mobile Phase: A gradient elution was employed using a mixture of acetonitrile and water (both with 0.1% formic acid) to ensure the effective separation of a wide range of potential impurities. Greener alternatives to acetonitrile, such as ethanol, are also being explored in modern chromatography.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
Caption: Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks. The use of GC-MS for analyzing pyridine derivatives is well-established.[6][7]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) was selected for general-purpose separation of a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes. This program is designed to separate compounds with a range of boiling points.
-
Injector and Transfer Line Temperature: 250°C and 280°C, respectively.
-
MS Detection: Full scan mode (m/z 40-400) to detect a broad range of potential impurities.
-
Sample Preparation: Samples were diluted in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
Caption: Workflow for GC-MS Impurity Profiling.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities, particularly isomers and compounds with distinct proton signals. The chemical shifts and coupling constants of the pyridine ring protons are sensitive to the substitution pattern, allowing for the differentiation of isomers.[8][9][10]
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) was used as the solvent, with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 10-20 mg of each sample was dissolved in ~0.7 mL of CDCl₃.
-
Data Acquisition: Standard ¹H NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Caption: Workflow for ¹H NMR Structural Analysis.
Results and Discussion
The data gathered from the three analytical techniques are summarized below. The purity values from HPLC and GC are reported as area percentages, which are a good approximation of the relative abundance of each component.
Comparative Purity Data
| Supplier | HPLC Purity (%) | GC-MS Purity (%) | Major Impurities Identified (GC-MS & ¹H NMR) |
| Supplier A | 99.6 | 99.5 | 3-Bromopyridine (0.2%), Ethyl 2-chloropyridine-3-carboxylate (0.1%) |
| Supplier B | 98.2 | 98.1 | 3-Bromopyridine (0.8%), Diethyl Oxalate (0.5%), Unidentified Isomer (0.3%) |
| Supplier C | 97.5 | 97.3 | 3-Bromopyridine (1.2%), 3-Bromo-2-ethylpyridine (0.7%), Residual Solvent (Toluene, 0.2%) |
Analysis of Impurity Profiles
Supplier A demonstrated the highest purity across all analytical methods. The identified impurities, 3-bromopyridine and Ethyl 2-chloropyridine-3-carboxylate, are likely residual starting material and a synthesis-related impurity, respectively.[4][11] Their low levels suggest a robust purification process.
Supplier B's product showed a lower purity, with a significant amount of 3-bromopyridine. The presence of diethyl oxalate suggests it might be a remnant from the synthesis process.[12] Of particular note is the presence of an unidentified isomer. While its exact structure could not be definitively determined without an authentic standard, its presence highlights a potential issue with the regioselectivity of the synthetic route or the efficiency of the purification.
Supplier C provided the material with the lowest purity. The high level of 3-bromopyridine is a significant concern, as it can interfere with subsequent reactions. The presence of 3-bromo-2-ethylpyridine is likely a by-product from a side reaction during the synthesis.[13] The detection of residual toluene, while at a relatively low level, indicates a less thorough final purification step.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A provides this compound with the highest purity and the most favorable impurity profile. The low levels of well-defined impurities make it the most suitable choice for demanding applications in pharmaceutical research and development where high purity is paramount.
While the material from Supplier B may be acceptable for less sensitive applications, the presence of an unidentified isomer warrants caution. Researchers should consider the potential impact of this impurity on their specific synthetic transformations.
The product from Supplier C , with its higher levels of multiple impurities, is less ideal for applications requiring high purity. The presence of a significant amount of the starting material, 3-bromopyridine, could necessitate an additional purification step before use, adding time and cost to the research process.
It is crucial for researchers to recognize that lot-to-lot variability can exist. Therefore, it is always recommended to perform in-house quality control on critical starting materials, regardless of the supplier's certificate of analysis. This guide serves as a framework for the types of analyses that are essential for ensuring the quality and consistency of key synthetic intermediates.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl 4-bromopyridine-2-carboxylate | C8H8BrNO2 | CID 44181850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 11. Ethyl 2-Chloropyridine-3-carboxylate | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Bromo-2-ethylpyridine | C7H8BrN | CID 54078214 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of Ethyl 3-bromopyridine-2-carboxylate: A Comparative Analysis
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of good practice; it is a cornerstone of reproducible, reliable, and ultimately, safe science. Ethyl 3-bromopyridine-2-carboxylate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly impacts the reaction kinetics, yield, and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of common purification techniques for this compound, grounded in experimental principles and practical insights.
The Imperative for Purity
The presence of impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products, can lead to several undesirable outcomes. These include the formation of unwanted side products, difficulty in isolating the final active pharmaceutical ingredient (API), and the potential for introducing toxic components into the final drug product. Therefore, a robust purification strategy is essential. The choice of technique often depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Comparative Overview of Purification Techniques
We will explore three primary methods for the purification of this compound: flash column chromatography, recrystallization, and vacuum distillation. Each method leverages different physicochemical properties of the molecule to achieve separation from impurities.
| Technique | Principle | Typical Purity | Typical Yield | Speed | Cost | Best For |
| Flash Column Chromatography | Differential adsorption and partitioning between a solid stationary phase and a liquid mobile phase. | >99% | 60-90% | Moderate | High | Complex mixtures with multiple impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | >99.5% | 70-95% | Slow | Low | Removing small amounts of impurities from a solid compound. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >98% | 80-95% | Fast | Moderate | Purifying thermally stable liquids from non-volatile impurities. |
Flash Column Chromatography: The Workhorse of Separation
Flash column chromatography is a highly versatile and effective method for purifying a wide range of organic compounds, including this compound, especially when dealing with complex mixtures of impurities.[1] The technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[2]
The choice of eluent is critical for achieving good separation.[3] A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The optimal ratio is determined by thin-layer chromatography (TLC) analysis of the crude mixture.
Experimental Protocol for Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent system that gives a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Select a glass column appropriate for the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel to create a dry powder. This "dry loading" technique is often preferred as it can lead to better separation.[3] Carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It is particularly effective at removing small amounts of impurities from a product that is already relatively pure. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound readily at its boiling point but poorly at room temperature or below.[1]
For pyridine derivatives, a common and effective solvent pair for recrystallization is ethyl acetate and hexanes.[3] The compound is dissolved in a minimum amount of the "good" solvent (ethyl acetate) at an elevated temperature, and then the "poor" solvent (hexanes) is added until the solution becomes slightly cloudy. This indicates that the solution is saturated.
Experimental Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The goal is to find a solvent that dissolves the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Vacuum Distillation: Purification for Thermally Sensitive Liquids
Vacuum distillation is the preferred method for purifying liquids that have high boiling points or are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature, thus preventing thermal degradation.[3] This technique is most effective for separating the target compound from non-volatile impurities or from other volatile components with significantly different boiling points.
Experimental Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Distillation: The liquid will begin to boil at a reduced temperature. The vapor will rise, be condensed, and collect in the receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates that a pure fraction is being collected.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. It may be necessary to collect a small forerun fraction, which may contain more volatile impurities.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Purity Assessment
Following any purification procedure, it is imperative to assess the purity of the isolated product. A combination of analytical techniques is often employed for a comprehensive evaluation.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining the purity of a sample by separating it into its individual components.[4][5] It can also be used to quantify the amount of each impurity.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC provides high resolution and is often coupled with a mass spectrometer (GC-MS) for impurity identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the purified product and to detect and quantify impurities, often without the need for a reference standard of the impurity itself.[6]
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the specific requirements of the research or development process.
-
For the highest possible purity, especially for use in sensitive applications, a sequential purification approach is recommended: an initial purification by flash column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve a final product of exceptional purity.
-
If the crude material is a liquid and the primary impurities are non-volatile, vacuum distillation offers a rapid and efficient method of purification.
-
For routine purification of solid material with minor impurities, recrystallization alone is often sufficient and is the most cost-effective and scalable method.
By carefully selecting and optimizing the purification technique, researchers can ensure the quality and integrity of their work, leading to more reliable and reproducible results in the synthesis of novel therapeutics and other advanced materials.
References
The Versatile Virtuoso: A Comparative Guide to the Applications of Ethyl 3-bromopyridine-2-carboxylate
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of heterocyclic intermediates, Ethyl 3-bromopyridine-2-carboxylate has emerged as a particularly versatile and valuable scaffold. Its unique arrangement of a bromine atom, an ester, and a pyridine nitrogen atom provides a powerful toolkit for synthetic chemists, enabling access to a diverse array of functionalized pyridine derivatives with significant applications in medicinal chemistry, agrochemicals, and materials science.
This guide offers a comprehensive literature review of the applications of this compound, presenting a comparative analysis of its performance against alternative synthetic strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources, offering a holistic understanding of this important synthetic intermediate.
The Strategic Advantage: Unpacking the Reactivity of this compound
The utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The ethyl carboxylate at the 2-position not only offers a site for further functionalization, such as amidation or reduction, but also influences the electronic properties of the pyridine ring, impacting its reactivity in coupling reactions. The pyridine nitrogen itself can act as a ligand for metal catalysts or be protonated, further modulating the molecule's reactivity.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="C-C & C-N Coupling\n(e.g., Suzuki, Heck, Sonogashira)", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Ester Functionalization\n(e.g., Amidation, Reduction)", pos="-2.5,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Pyridine Ring Modification", pos="2.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -- B [label="Br at C3"]; A -- C [label="Ester at C2"]; A -- D [label="Pyridine Core"]; }
Caption: Key reactive sites of this compound.Applications in Agrochemicals: A Case Study in Insecticide Synthesis
One of the well-documented applications of this compound is in the synthesis of potent insecticides. A key example is its use as an intermediate in the preparation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate.[1] This pyrazole derivative is a crucial precursor for the synthesis of anthranilamide insecticides, a class of compounds known for their effectiveness against a range of chewing pests.
The synthesis involves the reaction of a hydrazine derivative with a β-ketoester, followed by cyclization and subsequent functionalization. The use of this compound in this context highlights its role as a readily available and reactive building block for constructing complex heterocyclic systems with valuable biological activity.
Comparative Synthetic Strategies
While other brominated pyridine derivatives could potentially be used, the specific substitution pattern of this compound is often crucial for achieving the desired biological activity in the final product. Alternative routes might involve the construction of the pyridine ring from acyclic precursors, which often requires multiple steps and can lead to lower overall yields.
Cornerstone of Medicinal Chemistry: Crafting Bioactive Molecules
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. This compound provides a convenient entry point for the synthesis of a wide range of biologically active pyridine derivatives. Its ability to participate in various cross-coupling reactions allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents at the 3-position, a key modification for tuning the pharmacological properties of drug candidates.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the enzyme. The Suzuki-Miyaura coupling reaction of this compound with various boronic acids or esters is a powerful method for synthesizing libraries of potential kinase inhibitors.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpyridine-2-carboxylate.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst\nBase", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Ethyl 3-arylpyridine-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> D; B -> D; C -> D [style=dotted, arrowhead=none]; }
Caption: Suzuki-Miyaura coupling of this compound.Synthesis of Anti-inflammatory Agents
The pyridine nucleus is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The functionalization of this compound can lead to the synthesis of novel compounds with potential anti-inflammatory activity. For instance, the ester group can be converted to an amide, and the bromine atom can be used as a handle to introduce other pharmacophoric groups.
Comparative Performance in Cross-Coupling Reactions
| Starting Material | Typical Reaction | Advantages | Disadvantages |
| This compound | Suzuki, Heck, Sonogashira | Versatile handle at C3, ester for further modification. | May require optimization of reaction conditions. |
| Ethyl 2-bromopyridine-3-carboxylate | Suzuki, Heck | Alternative substitution pattern. | Different electronic and steric properties. |
| Ethyl 4-bromopyridine-2-carboxylate | Suzuki, Heck | Access to 4-substituted pyridines. | May exhibit different reactivity. |
Table 1: Comparison of Bromopyridine Carboxylate Isomers in Cross-Coupling Reactions.
Emerging Applications in Materials Science
The unique electronic and coordination properties of pyridine derivatives make them attractive candidates for applications in materials science. While the use of this compound in this field is less documented than in medicinal chemistry, its potential is significant.
Synthesis of Bipyridine Ligands for OLEDs
Bipyridine ligands are fundamental components in the construction of metal complexes used in organic light-emitting diodes (OLEDs). The synthesis of novel bipyridine ligands with tailored electronic properties is crucial for the development of more efficient and stable OLEDs. This compound can be envisioned as a precursor for the synthesis of asymmetrically substituted bipyridine ligands through cross-coupling reactions.[2][3][4][5][6] These ligands can then be used to create luminescent metal complexes for OLED applications.[7][8]
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pyridineboronic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Suzuki Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Substituted Bipyridine Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Metal Complexation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="OLED Device", fillcolor="#FBBC05", fontcolor="#202124"];
A -> C; B -> C; C -> D; D -> E; E -> F; }
Caption: Synthetic route to OLED materials via bipyridine ligands.Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of reactive sites allows for the efficient construction of a wide range of functionalized pyridine derivatives. From the development of life-saving pharmaceuticals and innovative agrochemicals to the creation of advanced materials for organic electronics, the applications of this compound are both broad and impactful. While direct comparative data with alternative starting materials is not always available, the wealth of successful syntheses reported in the literature underscores its importance and utility. As the demand for novel and complex molecular architectures continues to grow, the role of this compound as a key synthetic intermediate is set to expand even further.
References
- 1. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 2. Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes [researchonline.jcu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. OLED Materials|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-bromopyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 3-bromopyridine-2-carboxylate, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of intrinsic safety, where every action is underpinned by a thorough understanding of the material's potential hazards.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound may not be extensively published, a critical evaluation of structurally similar compounds, such as 3-Bromopyridine and 3-Bromopyridine-2-carboxylic Acid, provides a solid foundation for a conservative safety assessment. The primary hazards identified from these analogs are consistent and inform our PPE strategy.[1][2]
The Globally Harmonized System (GHS) classifications for closely related bromopyridine derivatives consistently indicate the following potential hazards:
| Hazard Class | GHS Category | Description | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [1][2][3] |
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or Harmful if swallowed | [1][4] |
| Acute Toxicity (Dermal) | Category 2 or 4 | Fatal or Harmful in contact with skin | [4][5][6] |
| Flammable Liquid | Category 3 | Flammable liquid and vapor | [1][6] |
Causality : The presence of the brominated pyridine ring is a key structural alert for irritant and toxic properties. Halogenated aromatic systems can interfere with biological processes, and their reactivity necessitates a stringent barrier to prevent exposure.
Core PPE Protocol: Establishing a Non-Negotiable Barrier
Based on the hazard assessment, a standard PPE ensemble is required for all handling operations. This protocol is designed to create a comprehensive barrier against dermal, ocular, and respiratory exposure.
Hand Protection: The First Line of Defense
Requirement: Nitrile gloves are the minimum requirement.
Rationale: Nitrile provides excellent resistance to a broad range of chemicals, including halogenated organic compounds. It offers a superior barrier compared to latex, which can degrade upon exposure to many organic solvents. Always use gloves that comply with EN 374 or equivalent standards.[1]
Procedural Best Practices:
-
Double Gloving: For operations involving larger quantities or significant risk of splashing, wearing two pairs of nitrile gloves is highly recommended. This provides a critical time buffer in case the outer glove is compromised.
-
Inspect Before Use: Always visually inspect gloves for tears, pinholes, or signs of degradation before donning.
-
Immediate Replacement: If a glove is contaminated or breached, stop work immediately, safely doff the gloves, wash your hands thoroughly, and don a new pair.
Eye and Face Protection: Shielding Against Splashes and Vapors
Requirement: Chemical safety goggles are mandatory. A face shield must be worn over the goggles when there is a risk of splashing.[1]
Rationale: this compound and its analogs are classified as serious eye irritants.[1][2] Vapors can also cause irritation. Standard safety glasses do not provide a sufficient seal against vapors or splashes. Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are essential to fully enclose the eye area.[7] A face shield provides a secondary, broader barrier protecting the entire face from direct splashes.
Skin and Body Protection: Preventing Dermal Contact
Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
Rationale: A standard cotton lab coat is insufficient due to the flammability hazard associated with related compounds.[1][6] A flame-resistant (FR) coat provides protection against accidental splashes and brief thermal exposure. Full coverage of street clothes and arms is critical to prevent skin contact, which can cause irritation or prove harmful.[4][5]
Respiratory Protection: Controlling Inhalation Exposure
Requirement: All handling of solid or liquid this compound must be conducted within a certified chemical fume hood.
Rationale: The compound is expected to cause respiratory irritation.[1][2] A chemical fume hood is the primary engineering control to minimize the concentration of airborne vapors and aerosols, protecting the user from inhalation.[8] For situations where a fume hood is not feasible (e.g., emergency spill response), a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Operational Plans: Step-by-Step Safety Procedures
Adherence to standardized procedures for donning and doffing PPE is as critical as the equipment itself. The sequence is designed to prevent cross-contamination.
PPE Donning Workflow
The process of putting on PPE should be systematic to ensure complete and proper coverage before entering the handling area.
Caption: Workflow for the correct sequence of donning PPE.
PPE Doffing Workflow (Avoiding Contamination)
The removal of PPE is a critical control point. The guiding principle is "dirty-to-dirty, clean-to-clean" to ensure contaminants are not transferred to your skin or clothing.
Caption: Workflow for the safe removal of contaminated PPE.
Disposal and Decontamination Plan
Proper disposal is paramount to prevent secondary exposure and environmental contamination.
-
Solid Waste: All disposable PPE (gloves, bench paper) that has come into contact with this compound must be considered hazardous waste.
-
Reusable Equipment:
-
Lab Coat: If contaminated, the lab coat should be professionally laundered by a service equipped to handle hazardous materials. Do not take it home.[1]
-
Goggles and Face Shield: Decontaminate by washing thoroughly with soap and water, followed by a rinse.
-
By integrating this expert-level understanding of the "why" behind each safety measure with meticulous, step-by-step procedural execution, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
